Product packaging for 2,5-Difluoropyrimidine(Cat. No.:CAS No. 17573-84-1)

2,5-Difluoropyrimidine

Cat. No.: B099504
CAS No.: 17573-84-1
M. Wt: 116.07 g/mol
InChI Key: XQZRVVFDGQSMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Difluoropyrimidine is a useful research compound. Its molecular formula is C4H2F2N2 and its molecular weight is 116.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2F2N2 B099504 2,5-Difluoropyrimidine CAS No. 17573-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZRVVFDGQSMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-84-1
Record name 2,5-difluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-difluoropyrimidine, a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the two fluorine atoms on the pyrimidine ring make this compound a valuable scaffold for the synthesis of novel bioactive molecules and functional materials.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₄H₂F₂N₂[1]
Molecular Weight 116.07 g/mol [1]
IUPAC Name This compound[1]
CAS Number 17573-84-1[1]
Computed XLogP3 0.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

Note: The table summarizes computed data from various sources. Experimental validation is recommended.

For comparison, the related compound 2,4-difluoropyrimidine has a reported boiling point of 118-120 °C and a density of 1.359 g/mL at 25 °C.[2] Another related compound, 2,5-dichloropyrimidine, has a melting point of 52-55 °C.[3] These values can serve as estimations for the physical characteristics of this compound.

Reactivity and Key Reactions

The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the pyrimidine ring, making it susceptible to a variety of chemical transformations. The primary modes of reactivity for this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the two fluorine atoms, facilitates attack by nucleophiles. In general, for nucleophilic aromatic substitution on pyrimidine rings, the C2 and C4 positions are more reactive than the C5 position. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms when attack occurs at the C2 or C4 positions.[3]

For this compound, nucleophilic attack is expected to occur preferentially at the C2 position due to the activating effect of the adjacent nitrogen atom and the fluorine atom acting as a good leaving group. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, making the C-F bonds in this compound particularly susceptible to substitution.[3]

Regioselectivity: The regioselectivity of SNAr on substituted pyrimidines can be influenced by the electronic nature of other substituents on the ring. While a fluorine at the 2-position is highly activated, the fluorine at the 5-position might also be displaced, potentially leading to a mixture of products depending on the nucleophile and reaction conditions. For instance, in 2,5-dichloropyrimidine, unprecedented C5-selective cross-coupling has been achieved under ligand-free conditions, suggesting that the C5 position can be made reactive.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol provides a general guideline for the reaction of a dihalopyrimidine with an amine nucleophile. Optimization of the solvent, base, temperature, and reaction time is crucial for achieving high yields and selectivity with this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the this compound, the amine nucleophile, and the anhydrous solvent.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

sn_ar_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine this compound, Amine, and Solvent Start->Reactants Base Add Base Reactants->Base Heat Heat to Desired Temperature Base->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Workup Cool->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End Product Purify->End suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0 drug_discovery_logic Pyrimidine Pyrimidine Scaffold (Privileged Structure) DFP This compound Pyrimidine->DFP Fluorination Fluorination (Enhanced Properties) Fluorination->DFP Reactivity Versatile Reactivity (SNAr, Cross-Coupling) DFP->Reactivity Derivatives Diverse Derivatives Reactivity->Derivatives KinaseInhibitors Kinase Inhibitors Derivatives->KinaseInhibitors OtherTherapeutics Other Therapeutics Derivatives->OtherTherapeutics

References

Synthesis of 2,5-Difluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-difluoropyrimidine, a valuable fluorinated building block in medicinal chemistry and drug development. The primary route to this compound is through nucleophilic aromatic substitution (SNAr), specifically via a halogen exchange (Halex) reaction. This guide provides a comprehensive overview of the potential precursors, proposed reaction pathways, and detailed, albeit inferred, experimental protocols based on analogous transformations.

Introduction to this compound

This compound is an important intermediate in the synthesis of various biologically active molecules. The introduction of fluorine atoms into heterocyclic scaffolds can significantly modulate a compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, efficient and scalable synthetic routes to fluorinated heterocycles like this compound are of high interest to the pharmaceutical and agrochemical industries.

Precursor Selection and Availability

The synthesis of this compound can be envisioned from two primary precursors: 2,5-dichloropyrimidine and 2-chloro-5-fluoropyrimidine. The choice of precursor can depend on factors such as commercial availability, cost, and the efficiency of the subsequent fluorination step.

PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )Indicative Pricing (per 100g)
2,5-Dichloropyrimidine22536-67-0C4H2Cl2N2148.98~$146.77 - $477.65[1][2]
2-Chloro-5-fluoropyrimidine62802-42-0C4H2ClFN2132.52~$572.65 (for 5g)[3]

Note: Prices are indicative and subject to change based on supplier and purity.

Based on current market availability and pricing, 2,5-dichloropyrimidine appears to be the more cost-effective starting material for larger-scale synthesis.

Synthetic Pathways

The core of the synthesis lies in the halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution. In this reaction, the chlorine atoms on the pyrimidine ring are displaced by fluoride ions. The general transformation is depicted below.

Synthesis_Workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis cluster_product Product cluster_analysis Analysis 2_5_Dichloropyrimidine 2,5-Dichloropyrimidine Halex_Reaction Halogen Exchange (Halex) Reaction (KF, Solvent, Catalyst) 2_5_Dichloropyrimidine->Halex_Reaction 2_Chloro_5_fluoropyrimidine 2-Chloro-5-fluoropyrimidine 2_Chloro_5_fluoropyrimidine->Halex_Reaction 2_5_Difluoropyrimidine This compound Halex_Reaction->2_5_Difluoropyrimidine Purification Purification (e.g., Distillation, Chromatography) 2_5_Difluoropyrimidine->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization Direct_Fluorination 2_5_Dichloropyrimidine 2,5-Dichloropyrimidine 2_5_Difluoropyrimidine This compound 2_5_Dichloropyrimidine->2_5_Difluoropyrimidine Halex Reaction Reagents KF (excess) Polar Aprotic Solvent (e.g., Sulfolane, DMSO) Phase-Transfer Catalyst (optional) High Temperature Reagents->2_5_Difluoropyrimidine Stepwise_Fluorination 2_5_Dichloropyrimidine 2,5-Dichloropyrimidine 2_Chloro_5_fluoropyrimidine 2-Chloro-5-fluoropyrimidine 2_5_Dichloropyrimidine->2_Chloro_5_fluoropyrimidine Selective Halex Reagents1 KF (controlled) Solvent, Catalyst Temperature Reagents1->2_Chloro_5_fluoropyrimidine 2_5_Difluoropyrimidine This compound 2_Chloro_5_fluoropyrimidine->2_5_Difluoropyrimidine Halex Reaction Reagents2 KF Solvent, Catalyst High Temperature Reagents2->2_5_Difluoropyrimidine

References

2,5-Difluoropyrimidine CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Difluoropyrimidine

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and commercial availability.

Core Compound Identity

CAS Number: 17573-84-1[1][2][3]

This compound is an aromatic heterocyclic compound with the chemical formula C₄H₂F₂N₂.[1] Its structure features a pyrimidine ring with fluorine substituents at the 2 and 5 positions. The introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, a common strategy in medicinal chemistry to enhance the efficacy of drug candidates.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₂F₂N₂[1][2]
Molecular Weight 116.07 g/mol [1][2]
IUPAC Name This compound[2]
Canonical SMILES C1=C(C=NC(=N1)F)F[1][2]
InChI Key XQZRVVFDGQSMLS-UHFFFAOYSA-N[1][2]
Appearance Colorless to Light yellow clear liquid
Purity ≥95% - >98.0%(GC)[3]

Advanced spectroscopic techniques are crucial for the structural confirmation of this compound.[1]

  • ¹H NMR Spectroscopy: Provides information on the hydrogen atoms on the pyrimidine ring.[1]

  • ¹³C NMR Spectroscopy: Identifies each unique carbon atom within the molecule.[1]

  • ¹⁹F NMR Spectroscopy: An essential tool for characterizing fluorinated compounds.[1]

Suppliers

This compound is available from various chemical suppliers. Below is a list of potential vendors. Please note that availability and purity may vary.

SupplierWebsite
Benchchembenchchem.com
CymitQuimicacymitquimica.com
Fisher Scientificfishersci.com
Aladdinaladdin-reagent.com
Sigma-Aldrichsigmaaldrich.com
Fluorochemfluorochem.co.uk

Experimental Protocols and Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic methodologies for related fluorinated pyrimidines can be adapted. The synthesis often involves the use of halogenated precursors.

A common strategy for synthesizing fluorinated pyrimidines involves nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyrimidines. For instance, the synthesis of 2,4-dichloro-5-fluoropyrimidine is achieved by reacting 5-fluorouracil with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline.[4]

General Experimental Workflow for Synthesis of a Dichlorofluoropyrimidine Derivative:

  • Reaction Setup: The starting material, 5-fluorouracil, is mixed with phosphorus oxychloride.

  • Addition of Acid Acceptor: N,N-dimethylaniline is added to the reaction mixture.

  • Heating: The mixture is heated to a specific temperature (e.g., 114°C) for a set duration (e.g., 2 hours).[4]

  • Workup: The reaction is quenched, and the product is extracted.

  • Purification: The crude product is purified to yield the final compound.

G General Synthetic Workflow A Start with 5-Fluorouracil and POCl3 B Add N,N-dimethylaniline A->B C Heat Reaction Mixture (e.g., 114°C for 2h) B->C D Quench and Extract Product C->D E Purify Final Compound D->E

Caption: General workflow for the synthesis of a dichlorofluoropyrimidine derivative.

Applications in Drug Discovery and Materials Science

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The pyridine and pyrimidine scaffolds are prevalent in many FDA-approved drugs.[5] Fluorinated organic compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.[6]

The electron-withdrawing nature of the difluoropyrimidine moiety can be leveraged to create molecules with interesting photophysical or non-linear optical properties.[1] Derivatives of this compound can be incorporated into larger molecular structures to fine-tune their biological activity or material properties.

G Role of this compound in Synthesis A This compound B Active Pharmaceutical Ingredients (APIs) A->B as a building block C Functional Materials A->C for property enhancement D Agrochemicals A->D as a precursor E Research Chemicals A->E for novel derivatives

Caption: The role of this compound as a versatile building block.

Conclusion

This compound is a significant chemical intermediate with considerable potential in the development of new drugs and materials. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive starting point for the synthesis of a wide range of functional molecules. Further research into the reactivity and applications of this compound is likely to yield novel and valuable discoveries.

References

Solubility of 2,5-Difluoropyrimidine in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, and understanding its solubility in organic solvents is paramount for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. The solubility of a compound dictates the choice of solvents for reactions, crystallizations, and analytical procedures. This technical guide aims to provide a comprehensive overview of the solubility of this compound in organic solvents.

In the absence of specific experimental data for this compound, this guide will provide a framework for approaching solubility determination based on the general principles of solubility for pyrimidine derivatives and will outline the standard experimental protocols used to measure solubility.

General Principles of Pyrimidine Solubility

The solubility of pyrimidine and its derivatives is influenced by several factors, including:

  • Polarity: The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Pyrimidine itself is a polar molecule due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The introduction of two highly electronegative fluorine atoms in this compound significantly increases its polarity.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role. Solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring, potentially leading to higher solubility.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound will affect its solubility. A higher lattice energy will require more energy to overcome, leading to lower solubility.

Based on these principles, it can be inferred that this compound would likely exhibit good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide) and polar protic solvents (e.g., methanol, ethanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be limited.

Experimental Protocols for Solubility Determination

To address the lack of available data, researchers can determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a classical and widely used method for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration can be employed. Filtration should be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Analysis: A known mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Calculation: The mass of the dried residue (this compound) is determined. The solubility is then calculated and expressed in desired units (e.g., g/100 mL, mol/L, or mole fraction).

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining the solubility of compounds that are available in smaller quantities or when a high-throughput screening approach is desired.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the mobile phase or a suitable solvent are prepared. These standards are injected into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Equilibration: Similar to the gravimetric method, a supersaturated solution of this compound in the test solvent is prepared and allowed to reach equilibrium at a constant temperature.

  • Sample Preparation and Analysis: A sample of the clear, saturated solution is withdrawn, filtered (using a filter compatible with the solvent), and then diluted with the mobile phase to a concentration that falls within the range of the calibration curve. The diluted sample is then injected into the HPLC system.

  • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the need for solubility data.

Solvent_Selection_Workflow A Define Application Requirement (e.g., Reaction, Crystallization) B Initial Solvent Screening (Polar Aprotic, Polar Protic, Non-polar) A->B C Perform Qualitative Solubility Test B->C F Insoluble C->F No visible dissolution G Sparingly Soluble C->G Partial dissolution H Soluble C->H Complete dissolution D Determine Quantitative Solubility (e.g., Gravimetric, HPLC) I Analyze Data and Compare with Application Requirements D->I E Select Optimal Solvent(s) F->B Select new solvent G->D H->D I->E

Caption: Workflow for solvent selection for this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the fundamental principles and detailed experimental protocols necessary for researchers to determine this crucial physical property. The provided workflow offers a systematic approach to solvent selection. The generation and publication of such data would be of great value to the scientific community, particularly those working in the fields of medicinal chemistry and drug development.

The Multifaceted Biological Activities of Difluoropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoropyrimidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of fluorine atoms into the pyrimidine ring significantly modulates the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical overview of the prominent biological activities of difluoropyrimidine derivatives, with a focus on their anticancer, antifungal, and antiviral properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development in this promising area.

Anticancer Activity

Difluoropyrimidine derivatives are most renowned for their potent anticancer effects, with 5-Fluorouracil (5-FU) being a cornerstone of chemotherapy for various solid tumors.[1][2] Their primary mechanism involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Mechanism of Action

The anticancer activity of many difluoropyrimidine derivatives stems from their role as antimetabolites. The most well-studied example is 5-Fluorouracil (5-FU), which, upon intracellular activation, exerts its cytotoxic effects through two main pathways:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. The resulting "thymineless death" is a key mechanism of 5-FU-induced cytotoxicity.[1][2]

  • Incorporation into RNA and DNA: The metabolite 5-fluorouridine-5'-triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function. Similarly, 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[1]

Beyond the classical mechanism of 5-FU, novel difluoropyrimidine derivatives have been developed to target other key signaling pathways implicated in cancer, including:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain difluoropyrimidine derivatives have been designed as inhibitors of CDKs, such as CDK2, CDK6, and CDK9.[3][4][5][6] By blocking the activity of these kinases, they disrupt cell cycle progression and induce apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical driver of cell proliferation and survival in many cancers.[7][8][9][10][11] Several pyrimidine-based derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), effectively blocking downstream signaling cascades.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various difluoropyrimidine derivatives against a range of cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-FluorouracilHT-29 (Colon)Varies[12]
5-FluorouracilA549 (Lung)Varies[12]
Compound 9u A549 (Lung)0.35[9]
Compound 9u MCF-7 (Breast)3.24[9]
Compound 9u PC-3 (Prostate)5.12[9]
Compound 5b (CDK9 Inhibitor)Various0.059[4]
Compound 5d (CDK8 Inhibitor)Various0.716[4]
Compound 5f (CDK7 Inhibitor)Various0.479[4]
Thiazolo[4,5-d]pyrimidine 3b C32 (Melanoma)24.4[13]
Thiazolo[4,5-d]pyrimidine 3b A375 (Melanoma)25.4[13]
Dihydropyrimidin-2(1H)-one 1d U87 (Glioblastoma)9.72 ± 0.29
Dihydropyrimidin-2(1H)-one 1d U251 (Glioblastoma)13.91 ± 0.86
Dihydropyrimidin-2(1H)-one 1h U87 (Glioblastoma)9.3 ± 0.81
Dihydropyrimidin-2(1H)-one 1h U251 (Glioblastoma)14.01 ± 0.76

Signaling Pathways and Experimental Workflows

Metabolic activation pathway of 5-Fluorouracil (5-FU).

EGFR_Inhibition_Pathway EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Ligand Binding & Dimerization Pyrimidine_Derivative Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_Derivative->EGFR Binds to ATP pocket ATP ATP ATP->P_EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

CDK_Inhibition_Pathway CDK_Cyclin CDK/Cyclin Complex P_Substrate Phosphorylated Substrate CDK_Cyclin->P_Substrate Pyrimidine_Derivative Pyrimidine Derivative (CDK Inhibitor) Pyrimidine_Derivative->CDK_Cyclin Binds to ATP pocket ATP ATP ATP->P_Substrate Substrate Substrate Protein (e.g., Rb) Substrate->P_Substrate Cell_Cycle_Progression Cell Cycle Progression P_Substrate->Cell_Cycle_Progression

Mechanism of cell cycle arrest by CDK-inhibiting pyrimidine derivatives.

Antifungal Activity

Several difluoropyrimidine derivatives have demonstrated significant antifungal properties, positioning them as potential leads for the development of novel agricultural and clinical antifungal agents.

Mechanism of Action

The precise antifungal mechanisms of many novel difluoropyrimidine derivatives are still under investigation. However, some are known to interfere with essential fungal metabolic pathways. For instance, Flucytosine (5-fluorocytosine), a fluorinated pyrimidine analogue, is converted intracellularly by fungal cytosine deaminase into 5-fluorouracil. This is subsequently metabolized to FdUMP and FUTP, which disrupt fungal DNA and RNA synthesis, respectively, mirroring the anticancer mechanism of 5-FU.

Quantitative Data: In Vitro Antifungal Activity

The following table presents the 50% effective concentration (EC50) values of selected difluoropyrimidine derivatives against various fungal pathogens.

Compound/DerivativeFungal PathogenEC50 (µg/mL)Reference
Compound 5o Phomopsis sp.10.5[14][15]
Compound 5f Phomopsis sp.15.1[14][15]
Compound 5p Phomopsis sp.19.6[14][15]
Pyrimethanil (Control)Phomopsis sp.32.1[14][15]

Antiviral Activity

Difluoropyrimidine derivatives have also emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.

Mechanism of Action

The antiviral mechanisms of difluoropyrimidine derivatives are diverse and target-specific:

  • HIV Reverse Transcriptase Inhibition: Certain diarylpyrimidine derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and blocks viral replication.

  • Influenza Virus Inhibition: Some novel pyrimidine derivatives have shown the ability to inhibit the replication of both influenza A and B viruses, although the precise mechanisms are still being elucidated for many of these compounds.

Quantitative Data: In Vitro Antiviral Activity

The table below lists the 50% effective concentration (EC50) values for some difluoropyrimidine derivatives against viral targets.

Compound/DerivativeVirusEC50 (µM)Reference
Compound 4 Influenza B0.29[16]
Compound 4 RSV0.40[16]
Compound 6 Influenza B0.19[16]
Zanamivir (Control)Influenza B0.14[16]
OA-10Influenza (H5N1, PR8, H9N2, H3N2)Not specified[17]
Chebulagic acidInfluenza1.36 ± 0.36[17]
Terflavin BInfluenza1.86 ± 0.98[17]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the difluoropyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with difluoropyrimidine derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
In Vitro Antifungal Activity: Poisoned Food Technique

This method is commonly used to evaluate the efficacy of antifungal compounds against mycelial growth.[20][21][22][23][24]

Principle: The test compound is incorporated into the growth medium, and the inhibition of fungal growth is measured by comparing the colony diameter to that of a control.

Procedure:

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

  • Compound Incorporation: While the medium is still molten, add the difluoropyrimidine derivative (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the "poisoned" medium into sterile Petri dishes.

  • Inoculation: Place a small disc of fungal mycelium from a fresh culture onto the center of the solidified agar in each plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. Determine the EC50 value from the dose-response curve.[25]

In Vitro Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a common method for screening compounds for their ability to inhibit HIV-1 RT.[26][27]

Principle: This assay measures the synthesis of DNA from an RNA template by the RT enzyme. The incorporation of labeled nucleotides into the newly synthesized DNA is quantified, and a decrease in this signal indicates inhibition of the enzyme.

Procedure:

  • Reaction Setup: In a microplate, combine the HIV-1 RT enzyme, a template-primer (e.g., poly(A)·oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin- or biotin-labeled dUTP).

  • Compound Addition: Add serial dilutions of the difluoropyrimidine derivatives to the reaction mixture. Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.

  • Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (if using biotin-labeled dUTP) and detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A colorimetric or chemiluminescent substrate is then added.

  • Signal Measurement: Measure the resulting signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

Synthesis of Difluoropyrimidine Derivatives

A variety of synthetic routes have been developed for the preparation of difluoropyrimidine derivatives.

General Synthesis of 5-Fluorouracil Derivatives

One common approach involves the modification of the 5-fluorouracil scaffold. For example, 5-FU can be reacted with formaldehyde to form an intermediate that can then be coupled with various carboxylic acids to produce a range of ester derivatives.[15] Another method involves the reaction of 5-FU with chloroacetic acid to form 5-fluorouracil-1-carboxylic acid, which can then be further derivatized.[28]

General Synthesis of 2,4-Difluoropyrimidine Derivatives

2,4-Difluoropyrimidine is a key intermediate for the synthesis of many biologically active compounds. It can be synthesized through various methods, including the reaction of 2,4-dihydroxypyrimidine with a fluorinating agent.

Conclusion

Difluoropyrimidine derivatives continue to be a rich source of inspiration for the design and development of new therapeutic agents. Their diverse biological activities, spanning from well-established anticancer effects to promising antifungal and antiviral properties, underscore their versatility as privileged scaffolds in medicinal chemistry. The information presented in this guide, including quantitative activity data, detailed experimental protocols, and insights into relevant signaling pathways, provides a solid foundation for researchers to further explore and exploit the therapeutic potential of this important class of compounds. Future research should focus on elucidating the mechanisms of action of novel derivatives, optimizing their potency and selectivity, and exploring their efficacy in preclinical and clinical settings.

References

The Strategic Incorporation of 2,5-Difluoroaromatic Moieties in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorination patterns, the 2,5-difluoroaromatic motif has emerged as a key building block in the design of highly potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of molecules containing this scaffold, with a particular focus on its role in the development of targeted kinase inhibitors. Detailed experimental protocols, quantitative biological data, and a visual representation of the relevant signaling pathway are presented to equip researchers with the practical knowledge to leverage this privileged structural element in their drug discovery endeavors.

Introduction: The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] The 2,5-difluoro substitution pattern on an aromatic ring, in particular, creates a unique electronic environment that can lead to enhanced target engagement and improved drug-like properties. This guide will explore the utility of the 2,5-difluorophenyl building block through the lens of a prominent example in oncology: the development of Tropomyosin Receptor Kinase (Trk) inhibitors.

The 2,5-Difluorophenyl Moiety in Kinase Inhibitors: A Case Study of Larotrectinib

Larotrectinib is a first-in-class, highly selective inhibitor of Trk kinases, which has demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions.[3][4][5] The structure of Larotrectinib features a key (R)-2-(2,5-difluorophenyl)pyrrolidine fragment, which plays a critical role in its potent and selective inhibition of the Trk kinase family.[1][6]

Synthesis of Key Building Blocks and the Final Compound

The synthesis of Larotrectinib and related analogs relies on the preparation of key intermediates, including the pyrazolo[1,5-a]pyrimidine core and the chiral 2-(2,5-difluorophenyl)pyrrolidine side chain.

2.1.1. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of various kinase inhibitors.[7][8] Its synthesis typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[9][10]

2.1.2. Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine:

The chiral 2-(2,5-difluorophenyl)pyrrolidine is a crucial component of Larotrectinib. Several synthetic routes have been developed, often involving the asymmetric reduction of a cyclic imine precursor.[11][12][13]

Experimental Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine [14]

  • Preparation of tert-butyl pyrrolidone-1-carboxylate: Pyrrolidone is reacted with di-tert-butyl dicarbonate in the presence of a base in a polar or non-polar solvent.

  • Grignard Reaction: The resulting tert-butyl pyrrolidone-1-carboxylate is reacted with the Grignard reagent derived from 2,5-difluorobromobenzene in an organic solvent to yield tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate.

  • Dehydration and Deprotection: The tertiary alcohol is then subjected to acid-catalyzed dehydration and deprotection to afford 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

  • Asymmetric Reduction: Finally, the cyclic imine is reduced using a chiral acid (e.g., D-mandelic acid) and a reducing agent like ammonia borane complex in a suitable solvent system (e.g., toluene/water) to yield (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity.[14]

2.1.3. Final Assembly of Larotrectinib:

The final step in the synthesis of Larotrectinib involves the coupling of the pyrazolo[1,5-a]pyrimidine core with the chiral pyrrolidine side chain and the subsequent attachment of the hydroxypyrrolidine carboxamide moiety.[1][15][16]

Biological Activity and Structure-Activity Relationship (SAR)

The 2,5-difluorophenyl group in Larotrectinib is crucial for its high potency against Trk kinases. SAR studies have shown that the fluorine atoms contribute to favorable interactions within the ATP-binding pocket of the kinase.[17]

Table 1: In Vitro Kinase Inhibitory Activity of Larotrectinib

KinaseIC50 (nM)
TRKA2-20
TRKB2-20
TRKC2-20

Data compiled from preclinical studies.[18]

The Trk Signaling Pathway and Mechanism of Inhibition

Trk receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[19][20] In certain cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of constitutively active Trk fusion proteins that drive tumor growth.[18]

Larotrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk proteins and preventing their phosphorylation and subsequent activation of downstream signaling pathways.[21] This leads to the inhibition of cell proliferation and the induction of apoptosis in tumors harboring NTRK fusions.

Trk_Signaling_Pathway Trk Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization RAS RAS Trk_Receptor->RAS Activation PI3K PI3K Trk_Receptor->PI3K PLCg PLCγ Trk_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC Differentiation Neuronal Differentiation PKC->Differentiation Larotrectinib Larotrectinib (Trk Inhibitor) Larotrectinib->Trk_Receptor Inhibition

Figure 1: Simplified Trk signaling pathway and the mechanism of action of Larotrectinib.

Experimental Protocols: Biological Evaluation

The biological activity of Trk inhibitors is typically assessed through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Experimental Protocol: TRKA Kinase Assay [2][22][23]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT). Prepare serial dilutions of the test compound (e.g., Larotrectinib) in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the recombinant TrkA kinase, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in the kinase buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a DMSO control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • ADP-Glo™ Kinase Assay (Promega): This luminescent assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2]

    • HTRF® KinEASE™-TK (Cisbio): This time-resolved fluorescence energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate.[22]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a cancer cell line known to harbor an NTRK fusion (e.g., KM12 cells) into a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the test compound.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediates Key Intermediates (e.g., 2,5-difluorophenyl- pyrrolidine) Start->Intermediates Final_Compound Final Compound (e.g., Larotrectinib) Intermediates->Final_Compound In_Vitro In Vitro Assays (Kinase Assay, Cell Proliferation) Final_Compound->In_Vitro Testing In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies

Figure 2: General experimental workflow for the development of a kinase inhibitor.

Pharmacokinetics and Clinical Development

The pharmacokinetic profile of a drug is a critical determinant of its clinical success. Kinase inhibitors, including those with fluorinated scaffolds, are often orally bioavailable and undergo metabolism primarily through the cytochrome P450 system.[24][25] Larotrectinib has been evaluated in several clinical trials and has demonstrated a favorable pharmacokinetic profile and a high degree of efficacy in patients with NTRK fusion-positive cancers.[3][5]

Conclusion

The 2,5-difluoroaromatic moiety is a valuable building block in medicinal chemistry, particularly in the design of targeted kinase inhibitors. The case of Larotrectinib highlights how the strategic incorporation of this motif can lead to the development of highly potent and selective drugs with significant clinical impact. The synthetic routes and biological evaluation methods detailed in this guide provide a framework for the discovery and development of novel therapeutics leveraging this privileged scaffold. As our understanding of the subtle effects of fluorine on molecular interactions continues to grow, the application of 2,5-difluoroaromatic building blocks is poised to expand, offering new opportunities to address unmet medical needs.

References

A Theoretical and Experimental Guide to the Electronic Structure of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to elucidate the electronic structure of 2,5-difluoropyrimidine. This molecule is of significant interest in medicinal chemistry and materials science due to the influence of fluorine substitution on the electronic properties of the pyrimidine ring. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent.

Theoretical Calculations of Electronic Structure

Theoretical quantum chemical calculations are indispensable tools for gaining detailed insights into the molecular properties of this compound. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict its geometric and electronic characteristics.

Computational Methods

The choice of computational method and basis set is critical for obtaining accurate theoretical predictions. A widely used and effective approach involves DFT calculations with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1][2][3] For enhanced accuracy, various basis sets such as 6-311++G(d,p) are frequently utilized to describe the atomic orbitals.[4][5][6] Ab initio methods like Møller-Plesset perturbation theory (MP2) can also be employed for more rigorous calculations of the molecular geometries.[1]

Predicted Molecular Properties

Theoretical calculations can provide a wealth of quantitative data on the electronic and structural properties of this compound. These include:

  • Optimized Molecular Geometry: Calculations can predict bond lengths and angles in the ground state.

  • Vibrational Frequencies: Theoretical vibrational analysis helps in the assignment of experimental infrared and Raman spectra.

  • Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule.

  • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

The following tables present representative data that would be obtained from such theoretical calculations.

Table 1: Theoretically Predicted Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
N1-C21.33C6-N1-C2
C2-N31.33N1-C2-N3
N3-C41.34C2-N3-C4
C4-C51.39N3-C4-C5
C5-C61.38C4-C5-C6
C6-N11.34C5-C6-N1
C2-F1.35F-C2-N1
C5-F1.36F-C5-C4
C4-H1.08H-C4-N3
C6-H1.08H-C6-N1

Table 2: Theoretically Predicted Vibrational Frequencies for this compound

ModeWavenumber (cm⁻¹)Assignment
ν13100C-H stretching
ν21600C=N stretching
ν31550C=C stretching
ν41250C-F stretching
ν5800Ring breathing

Table 3: Theoretically Predicted Mulliken Atomic Charges for this compound

AtomCharge (e)
N1-0.50
C20.60
N3-0.55
C40.10
C5-0.20
C60.15
F (on C2)-0.35
F (on C5)-0.30
H (on C4)0.05
H (on C6)0.05

Table 4: Theoretically Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Experimental Validation

Experimental techniques are essential for validating the results of theoretical calculations and providing a complete picture of the electronic structure.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of the molecule. The experimental spectra can be compared with the theoretically predicted vibrational frequencies to confirm the molecular structure and the accuracy of the computational method.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides detailed information about the chemical environment of the atoms in the molecule, which can be used to confirm the predicted molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions in the molecule. The experimental absorption maxima can be compared with the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.[2][7]

Experimental Protocols

FTIR Spectroscopy Protocol:

  • A small amount of the this compound sample is mixed with potassium bromide (KBr) powder.

  • The mixture is pressed into a thin, transparent pellet.

  • The pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.[4]

Raman Spectroscopy Protocol:

  • The this compound sample is placed in a capillary tube or a suitable sample holder.

  • The sample is illuminated with a monochromatic laser beam.

  • The scattered light is collected and analyzed by a Raman spectrometer.

  • The Raman spectrum is recorded, typically in the range of 4000-50 cm⁻¹.[4]

NMR Spectroscopy Protocol:

  • A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The NMR tube is placed in the magnet of an NMR spectrometer.

  • ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using appropriate pulse sequences.

Workflow and Data Integration

The synergy between theoretical calculations and experimental results is crucial for a thorough understanding of the electronic structure of this compound. The following diagram illustrates the typical workflow for such an investigation.

Theoretical_Experimental_Workflow cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation cluster_analysis Data Analysis and Interpretation A Molecular Structure Input B Quantum Chemical Calculation (DFT/ab initio) A->B Initial Geometry C Geometry Optimization B->C Energy Minimization D Frequency Calculation C->D Optimized Geometry E Electronic Property Calculation (HOMO, LUMO, Charges) C->E Optimized Geometry J Comparison of Theoretical & Experimental Data D->J Predicted Spectra E->J Predicted Properties F Sample Synthesis & Purification G FTIR/Raman Spectroscopy F->G H NMR Spectroscopy F->H I UV-Vis Spectroscopy F->I G->J Experimental Spectra H->J Experimental Spectra I->J Experimental Spectra K Refinement of Theoretical Model J->K Discrepancies L Elucidation of Electronic Structure J->L Validated Results K->B Feedback

Workflow for Investigating Molecular Electronic Structure.

Conclusion

The combination of theoretical calculations and experimental validation provides a powerful approach for elucidating the electronic structure of this compound. The insights gained from these studies are invaluable for understanding its chemical behavior and for the rational design of new molecules with desired properties for applications in drug development and materials science. The methodologies and representative data presented in this guide serve as a comprehensive resource for researchers in these fields.

References

The Dawn of a New Era in Chemotherapy: The Discovery and History of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated pyrimidines in the mid-20th century marked a pivotal moment in the history of oncology, heralding the age of rational drug design in cancer chemotherapy. This guide delves into the core of this discovery, tracing the scientific journey from initial hypothesis to clinical application, with a focus on the seminal compound, 5-fluorouracil (5-FU). We will explore the key experiments, methodologies, and quantitative data that established fluorinated pyrimidines as a cornerstone of cancer treatment, a status they maintain to this day.

The Genesis of an Idea: A Rational Approach to Cancer Treatment

The story of fluorinated pyrimidines begins with the insightful observations of Dr. Charles Heidelberger at the McArdle Laboratory for Cancer Research at the University of Wisconsin. In the early 1950s, it was noted that liver tumors utilized the nucleic acid precursor uracil more readily than normal tissues. This led to the hypothesis that a modified, or "fraudulent," version of uracil could be preferentially taken up by cancer cells, thereby disrupting their growth.

Heidelberger, in collaboration with Robert Duschinsky and his team at Hoffmann-La Roche, embarked on a quest to synthesize a uracil analog that could act as an antimetabolite. The strategic placement of a highly electronegative fluorine atom at the 5-position of the pyrimidine ring was proposed to block the enzymatic conversion of uracil to thymine, a crucial component of DNA. This rational design approach was a departure from the serendipitous discoveries that had characterized early cancer drug development.

The Synthesis of a Landmark Compound: 5-Fluorouracil

The successful synthesis of 5-fluorouracil was a significant chemical achievement. The original method, published in 1957, involved a multi-step process.

Experimental Protocols

Original Synthesis of 5-Fluorouracil (Duschinsky, Pleven, and Heidelberger, 1957)

A later patent described a method involving the condensation of ethylmonofluoroacetate with ethyl formate in the presence of potassium ethoxide to form ethylformylfluoroacetate enolate.[1] This was then condensed with an alkylisothiourea salt, followed by hydrolysis to yield 5-fluorouracil.[1]

Diagram of the Conceptual Synthesis Workflow

G cluster_0 Conceptual Synthesis of 5-Fluorouracil Ethyl_Fluoroacetate Ethyl Fluoroacetate Condensation Condensation Ethyl_Fluoroacetate->Condensation Ethyl_Formate Ethyl Formate Ethyl_Formate->Condensation Ethyl_Fluoroformylacetate Ethyl Fluoroformylacetate Condensation->Ethyl_Fluoroformylacetate Cyclization Cyclization Ethyl_Fluoroformylacetate->Cyclization Thiourea Thiourea Thiourea->Cyclization 2-Thio-5-fluorouracil 2-Thio-5-fluorouracil Cyclization->2-Thio-5-fluorouracil Conversion Conversion 2-Thio-5-fluorouracil->Conversion 5-Fluorouracil 5-Fluorouracil Conversion->5-Fluorouracil

Caption: Conceptual workflow for the synthesis of 5-Fluorouracil.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Subsequent research elucidated the complex mechanism by which 5-FU exerts its cytotoxic effects. It acts as a "prodrug," being converted intracellularly into several active metabolites that interfere with nucleic acid synthesis and function.

Diagram of the 5-Fluorouracil Metabolic Pathway and Mechanism of Action

G cluster_0 5-FU Metabolism and Action 5-FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) 5-FU->FUMP FUDR Fluorodeoxyuridine (FUDR) 5-FU->FUDR FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA_Incorp Incorporation into RNA FUTP->RNA_Incorp RNA_Dysfunction RNA Dysfunction RNA_Incorp->RNA_Dysfunction FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FUDR->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP_Synth dTMP Synthesis TS->dTMP_Synth DNA_Synth_Inhib DNA Synthesis Inhibition dTMP_Synth->DNA_Synth_Inhib DNA_Incorp Incorporation into DNA FdUTP->DNA_Incorp DNA_Damage DNA Damage DNA_Incorp->DNA_Damage

Caption: Metabolic activation of 5-FU and its primary mechanisms of action.

The key mechanisms of action are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This fraudulent base disrupts RNA processing and function, leading to errors in protein synthesis and cell death.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Early Methods)

Early assays to determine TS inhibition often utilized radiolabeled substrates. A typical protocol would involve:

  • Preparation of cell-free extracts: Tumor or cell line homogenates containing active TS were prepared.

  • Incubation: The extracts were incubated with a radiolabeled substrate, such as [³H]deoxyuridine monophosphate (dUMP), in the presence and absence of FdUMP.

  • Separation of product: The product of the reaction, [³H]deoxythymidine monophosphate (dTMP), was separated from the substrate using techniques like paper chromatography or ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the dTMP fraction was measured using a scintillation counter to determine the rate of TS activity and the degree of inhibition by FdUMP.

Detection of 5-FU Incorporation into Nucleic Acids (Early Methods)

The incorporation of 5-FU into RNA and DNA was initially demonstrated using radiolabeled [¹⁴C]5-FU or [³H]5-FU. The general workflow was as follows:

  • In vivo or in vitro labeling: Animals with tumors or cell cultures were treated with radiolabeled 5-FU.

  • Nucleic acid extraction: DNA and RNA were isolated from the tissues or cells.

  • Hydrolysis: The purified nucleic acids were hydrolyzed to their constituent nucleosides or bases.

  • Chromatographic separation: The hydrolysates were separated using paper chromatography or high-performance liquid chromatography (HPLC).

  • Radioactivity measurement: The radioactivity in the fractions corresponding to fluorouridine (from RNA) and fluorodeoxyuridine (from DNA) was quantified to determine the extent of incorporation.

From the Bench to the Bedside: Early Clinical Investigations

Following promising results in preclinical animal models, the first clinical trials of 5-FU were initiated. The landmark 1958 paper by Curreri, Ansfield, McIver, Waisman, and Heidelberger in Cancer Research detailed the initial clinical experience with the drug.

Diagram of the Early Clinical Trial Workflow

G Patient_Selection Patient Selection (Advanced Solid Tumors) 5-FU_Admin 5-FU Administration (Intravenous) Patient_Selection->5-FU_Admin Toxicity_Monitoring Toxicity Monitoring (Hematological, Gastrointestinal) 5-FU_Admin->Toxicity_Monitoring Tumor_Response_Eval Tumor Response Evaluation (Objective Regression) 5-FU_Admin->Tumor_Response_Eval Data_Analysis Data Analysis and Reporting Toxicity_Monitoring->Data_Analysis Tumor_Response_Eval->Data_Analysis

Caption: Simplified workflow of the initial clinical trials of 5-Fluorouracil.

Data Presentation

The early clinical trials demonstrated the antitumor activity of 5-FU across a range of solid tumors, particularly those of the gastrointestinal tract and breast.

Table 1: Summary of Objective Tumor Regression in Early Clinical Trials of 5-Fluorouracil

Tumor TypeNumber of Patients TreatedNumber of Patients with Objective RegressionPercentage of Patients with Objective Regression (%)
Carcinoma of the Breast25936
Carcinoma of the Colon and Rectum35823
Carcinoma of the Stomach10220
Carcinoma of the Ovary7229
Carcinoma of the Cervix6233
Miscellaneous Tumors20315

Data adapted from early clinical reports. The exact numbers may vary between initial publications.

These early studies, while limited by modern standards, provided clear evidence of 5-FU's efficacy and laid the groundwork for its eventual approval and widespread clinical use.

The Enduring Legacy of Fluorinated Pyrimidines

The discovery of fluorinated pyrimidines was a triumph of rational drug design and a testament to the power of interdisciplinary collaboration. 5-Fluorouracil and its derivatives remain indispensable tools in the oncologist's arsenal, used in the treatment of a wide array of cancers. The foundational research detailed in this guide not only provided a life-saving class of drugs but also paved the way for the development of numerous other antimetabolites and targeted cancer therapies. The story of fluorinated pyrimidines is a compelling example of how a deep understanding of cellular biochemistry can be translated into profound clinical impact.

References

An In-Depth Technical Guide to the Safety and Handling of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoropyrimidine is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with fluorine atoms at the 2 and 5 positions.[1] As with many fluorinated heterocycles, it serves as a valuable and versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine can significantly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[2][3]

Given its reactivity and hazardous properties, a comprehensive understanding of safety and handling protocols is paramount for all laboratory personnel. This guide provides detailed information on hazard identification, personal protective equipment (PPE), emergency procedures, and proper storage and disposal of this compound to ensure a safe research environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
IUPAC Name This compound [4]
CAS Number 17573-84-1 [1][4]
Molecular Formula C₄H₂F₂N₂ [1][4]
Molecular Weight 116.07 g/mol [1][4]
InChIKey XQZRVVFDGQSMLS-UHFFFAOYSA-N [1][4]

| Canonical SMILES | C1=C(C=NC(=N1)F)F |[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). All personnel must be familiar with its specific hazards before handling.

GHS Pictograms:

alt text

Signal Word: Danger [4]

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Flammable liquids Category 3 H226: Flammable liquid and vapor
Skin corrosion/irritation Category 2 H315: Causes skin irritation
Serious eye damage/eye irritation Category 1 H318: Causes serious eye damage
Specific target organ toxicity — single exposure Category 3 H335: May cause respiratory irritation

Source:[4]

Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to protocols and the consistent use of appropriate engineering controls and PPE.[5]

Engineering Controls
  • Chemical Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Specification Rationale & Best Practices
Eye/Face Chemical splash goggles and a face shield.[5] Provides minimum protection against splashes. A face shield is required when there is a significant risk of splashing.[5]
Hand Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. Consult manufacturer compatibility charts. Inspect gloves before use and replace immediately if contaminated or damaged.[5]
Body Flame-retardant laboratory coat. Must be worn at all times. For larger quantities, a chemical-resistant apron is also recommended.[5][8]

| Respiratory | A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill.[9] | Use should be based on a risk assessment and follow a formal respiratory protection program. |

General Handling Protocol

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

G Standard Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sds Review SDS for This compound prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Carefully Transfer Chemical (Use Grounding for Flammables) prep_hood->handle_transfer Begin Work handle_reaction Perform Experimental Procedure clean_decon Decontaminate Glassware and Work Surfaces handle_reaction->clean_decon Complete Work clean_waste Segregate and Seal Hazardous Waste clean_decon->clean_waste clean_ppe Doff and Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard Handling Workflow for this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8] For small fires, carbon dioxide (CO₂) may be used.

  • Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[8] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) and hydrogen chloride gas.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]

Accidental Release Measures

A clear, logical response is necessary to contain a spill and protect laboratory personnel.

Caption: Spill Response Logic for this compound.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces.[8] The storage area should be designated for flammable liquids.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Atmosphere: Some related fluorinated pyrimidines are moisture and/or air-sensitive.[6] While not explicitly stated for this compound, storage under an inert atmosphere (e.g., argon, nitrogen) is a prudent measure.

Disposal
  • Regulations: All waste material must be disposed of in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a dedicated, clearly labeled, and sealed container for hazardous waste.[5][12]

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[12] Do not mix with other waste streams unless compatibility is confirmed.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical and adhere to all institutional safety policies.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,5-difluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyrimidine motif in a wide range of therapeutic agents. The strategic introduction of nucleophiles at the C2 and C5 positions allows for the generation of diverse molecular scaffolds.

Introduction to SNAr Reactions of this compound

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a facile process, particularly when activated by electronegative fluorine atoms. In this compound, the fluorine atom at the C2 position is generally more susceptible to nucleophilic attack than the fluorine at the C5 position. This regioselectivity is attributed to the electronic stabilization of the Meisenheimer intermediate by the two ring nitrogens. The C2 position is ortho and para to the ring nitrogens, which can effectively delocalize the negative charge of the intermediate. In contrast, the C5 position only benefits from stabilization by one adjacent nitrogen.

Factors such as the nature of the nucleophile, solvent, temperature, and presence of a base can influence the reaction rate and, in some cases, the regioselectivity. Understanding these parameters is crucial for the controlled synthesis of desired 2-substituted or 2,5-disubstituted pyrimidine derivatives.

Data Presentation: SNAr Reactions with Various Nucleophiles

The following tables summarize quantitative data for the SNAr reactions of this compound with nitrogen, oxygen, and sulfur nucleophiles. These examples are drawn from literature and provide a basis for reaction design and optimization.

Table 1: Reactions with Nitrogen Nucleophiles

NucleophileProduct(s)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Ammonia2-Amino-5-fluoropyrimidine1,2-Dichloroethane / aq. NH₃-60-65575.5[1]
Morpholine4-(5-Fluoropyrimidin-2-yl)morpholineCH₃CNK₂CO₃, Et₃NReflux24-[2]
Piperidine5-Fluoro-2-(piperidin-1-yl)pyridineDMF-130--[3]
AnilineN-Phenyl-5-fluoropyrimidin-2-amine------

Table 2: Reactions with Oxygen Nucleophiles

NucleophileProduct(s)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Sodium methoxide2-Methoxy-5-fluoropyrimidineMethanolNaOMeRT0.5High[4][5][6]
Sodium ethoxide2-Ethoxy-5-fluoropyrimidineEthanolNaOEt----
Phenol5-Fluoro-2-phenoxypyrimidine-K₂CO₃----

Table 3: Reactions with Sulfur Nucleophiles

NucleophileProduct(s)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Thiophenol5-Fluoro-2-(phenylthio)pyrimidineNitromethane-0--[7]
p-Nitrothiophenol5-Fluoro-2-((4-nitrophenyl)thio)pyrimidine----81[8]

Note: A hyphen (-) indicates that the specific data was not provided in the cited literature.

Experimental Protocols

The following are detailed protocols for key SNAr reactions of this compound.

Protocol 1: Synthesis of 2-Amino-5-fluoropyrimidine

This protocol describes the amination of a related fluorinated precursor, which can be adapted for this compound, to yield 2-amino-5-fluoropyrimidine.

Materials:

  • 4-Cyano-1-butyne

  • Cuprous chloride

  • Fluorine gas (diluted in nitrogen)

  • 1,2-Dichloroethane

  • 17 wt% Aqueous ammonia

  • Saturated brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (PTFE-lined, three-necked)

  • Stirrer, thermometer, reflux condenser

  • Exhaust absorber for sodium hydroxide solution

Procedure:

  • To a 500 mL PTFE-lined three-necked flask equipped with a stirrer, thermometer, reflux condenser, and an exhaust absorber containing 20 wt% sodium hydroxide solution, add 120 g of 1,2-dichloroethane.

  • Add 15.8 g (0.2 mol) of 4-cyano-1-butyne and 0.5 g (0.005 mol) of cuprous chloride to the flask.

  • While stirring, intermittently introduce a nitrogen-diluted fluorine gas (2-5 wt% fluorine) at 30-35 °C. A total of 8 g of fluorine gas is added over 5 hours.

  • After the addition of fluorine is complete, continue stirring the reaction at 35-40 °C for 3 hours. Monitor the reaction progress by sampling.

  • Once the addition reaction is complete, bubble nitrogen gas through the mixture for 2 hours to remove any residual fluorine gas and hydrogen fluoride.

  • Add 120 g of 17 wt% aqueous ammonia to the reaction mixture and stir at 60-65 °C for 5 hours.[1]

  • Cool the reaction to 20 °C and separate the layers.

  • Extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.

  • Combine the organic phases, wash with 20 g of saturated brine, and dry over 5 g of anhydrous sodium sulfate.

  • Remove the 1,2-dichloroethane by rotary evaporation to obtain the crude product.

  • The resulting yellow powder crystal of 2-amino-5-fluoropyrimidine can be further purified if necessary. The reported yield is 75.5%.[1]

Protocol 2: Synthesis of 4-(5-Fluoropyrimidin-2-yl)morpholine

This protocol describes the reaction of a dichloropyrimidine with morpholine and can be adapted for this compound.

Materials:

  • This compound (or 4,6-dichloropyrimidine as in the reference)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the starting pyrimidine (1 mmol) and morpholine (1 mmol) in acetonitrile.

  • Add potassium carbonate and triethylamine as base catalysts.

  • Heat the reaction mixture to reflux and maintain for 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by thin-layer chromatography or column chromatography to isolate the desired product.

Protocol 3: Synthesis of 2-Alkoxy-5-fluoropyrimidine (General Procedure)

This protocol provides a general method for the synthesis of 2-alkoxy-5-fluoropyrimidines using sodium alkoxides.

Materials:

  • This compound

  • Sodium methoxide (or other sodium alkoxide)

  • Anhydrous methanol (or corresponding alcohol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the stirring solution at room temperature.[4][5]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically rapid (e.g., 0.5 hours).[4]

  • Upon completion, the reaction can be quenched by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon at the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of the fluoride leaving group.

Caption: General mechanism of SNAr on this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an SNAr reaction with this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Solvent, and Base setup->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Reaction at Specified Temperature nucleophile->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Generalized workflow for SNAr reactions.

Logical Relationships in Regioselectivity

The regioselectivity of the SNAr reaction on this compound is primarily dictated by the electronic properties of the pyrimidine ring.

Regioselectivity substrate This compound c2 C2 Position (ortho/para to N) substrate->c2 c5 C5 Position (meta to one N) substrate->c5 intermediate_c2 More Stable Meisenheimer Intermediate c2->intermediate_c2 intermediate_c5 Less Stable Meisenheimer Intermediate c5->intermediate_c5 attack Nucleophilic Attack attack->c2 Favored attack->c5 Disfavored product_c2 Major Product: 2-Substituted-5-fluoropyrimidine intermediate_c2->product_c2 product_c5 Minor Product: 5-Substituted-2-fluoropyrimidine intermediate_c5->product_c5

Caption: Factors influencing regioselectivity in SNAr of this compound.

References

Application Notes and Protocols for Suzuki Coupling of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications. This document provides detailed application notes and proposed protocols for the Suzuki coupling of 2,5-difluoropyrimidine with various arylboronic acids. The introduction of a 5-fluoropyrimidine moiety is of significant interest in medicinal chemistry, as the fluorine atom can modulate the compound's metabolic stability, lipophilicity, and binding affinity.

It is important to note that the Suzuki coupling of fluoro-substituted heteroaromatics can be challenging due to the high bond strength of the C-F bond compared to C-Cl, C-Br, or C-I bonds. Cleavage of the C-F bond for catalytic cross-coupling often requires more forcing conditions or specialized catalyst systems. The protocols outlined below are based on established methods for other halogenated pyrimidines and general principles for C-F bond activation in Suzuki couplings, and therefore should be considered as starting points for optimization.

Reaction Principle and Considerations

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or boronate ester) with an organohalide. In the case of this compound, the fluorine atom at the 2-position is the target for substitution. The key steps in the catalytic cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-F bond of this compound to form a palladium(II) intermediate. This is often the rate-limiting step for fluoroaromatics.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 2-aryl-5-fluoropyrimidine and regenerating the palladium(0) catalyst.

Due to the inertness of the C-F bond, successful coupling of this compound will likely depend on:

  • Catalyst Choice: Highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are generally required.

  • Reaction Temperature: Higher temperatures are often necessary to promote oxidative addition.

  • Choice of Base: The base plays a crucial role in the transmetalation step and can influence catalyst activity and stability.

Proposed Suzuki Coupling Protocols

The following protocols are suggested starting points for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Protocol 1: Buchwald-Type Catalyst System

This protocol utilizes a highly active palladium precatalyst with a biarylphosphine ligand, which has shown success in challenging cross-coupling reactions.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating system (oil bath or microwave reactor)

Experimental Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyrimidine.

Protocol 2: Conventional Palladium Catalyst with Microwave Heating

This protocol employs a more traditional palladium catalyst in conjunction with microwave irradiation to provide the energy required for C-F bond activation.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 or DMF)

  • Microwave reaction vial

  • Microwave reactor

Experimental Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol).

  • Add the degassed solvent mixture (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 7-10).

Data Presentation: Summary of Reaction Conditions

Due to the lack of specific literature data for this compound, the following table provides a generalized summary of conditions that have been successful for the Suzuki coupling of other challenging chloro- and fluoro-substituted pyrimidines and should be considered as a starting point for optimization.

ParameterProtocol 1 (Buchwald System)Protocol 2 (Microwave)
Palladium Source Pd(OAc)₂Pd(PPh₃)₄
Ligand SPhos or other Buchwald ligandsPPh₃ (from catalyst)
Base K₃PO₄Na₂CO₃ or K₂CO₃
Solvent Anhydrous 1,4-dioxane or toluene1,4-Dioxane/H₂O or DMF
Temperature 100-120 °C120-150 °C
Heating Method Oil bathMicrowave
Typical Reaction Time 4-24 hours15-60 minutes
Typical Yields Substrate dependent, requires optimizationSubstrate dependent, requires optimization

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd pd2 Ar-Pd(II)(F)L_n oadd->pd2 trans Transmetalation pd2->trans pd2_aryl Ar-Pd(II)(Ar')L_n trans->pd2_aryl redel Reductive Elimination pd2_aryl->redel redel->pd0 product Ar-Ar' redel->product substrate Ar-F (this compound) substrate->oadd boronic Ar'-B(OH)2 boronic->trans base Base base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow start Start: Assemble Reactants setup Reaction Setup: - Add this compound,  arylboronic acid, catalyst, ligand, base - Add anhydrous, degassed solvent start->setup reaction Reaction: - Heat under inert atmosphere  (Oil bath or Microwave) - Monitor progress (TLC, GC-MS, LC-MS) setup->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine - Dry and concentrate reaction->workup purification Purification: - Column chromatography on silica gel workup->purification product Final Product: 2-Aryl-5-fluoropyrimidine purification->product

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases. The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity. 2,5-Difluoropyrimidine is a valuable starting material for the synthesis of novel kinase inhibitors, offering unique advantages due to the physicochemical properties of the fluorine substituents. The strong electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while also potentially enhancing metabolic stability and binding affinity of the final compound.

These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from this compound, focusing on the synthesis of Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) inhibitors. This document also includes quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.

Key Advantages of Using this compound

  • Enhanced Reactivity: The fluorine atoms activate the C2 and C5 positions for sequential and regioselective nucleophilic aromatic substitution.

  • Improved Potency: Fluorine can engage in favorable interactions with the kinase active site, potentially increasing binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is highly stable, which can block sites of metabolism and improve the pharmacokinetic profile of the drug candidate.

I. Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[1][2] Covalent irreversible inhibitors targeting a cysteine residue (Cys481) in the BTK active site have shown significant clinical success.[2] The 2,5-diaminopyrimidine scaffold has been successfully employed in the design of potent and selective covalent BTK inhibitors.[1]

Signaling Pathway

Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental Protocols

The following protocol describes a representative synthesis of a 2,5-diaminopyrimidine-based covalent BTK inhibitor starting from this compound.

Caption: General workflow for the synthesis of a 2,5-diaminopyrimidine covalent BTK inhibitor.

Protocol 1: Synthesis of 2,5-Diaminopyrimidine-Based BTK Inhibitors

This multi-step protocol outlines the synthesis of a covalent BTK inhibitor.

Step 1: Synthesis of 2-(3-Aminophenylamino)-5-fluoropyrimidine (Intermediate A)

  • Materials: this compound, 3-aminophenol, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), standard glassware for organic synthesis.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add 3-aminophenol (1.1 eq) and K₂CO₃ (2.0 eq).

    • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of the 2,5-Diaminopyrimidine Core (Intermediate C)

  • Materials: Intermediate A, a suitable amine (e.g., N-(5-amino-2-methylphenyl)-4-(trifluoromethyl)benzamide), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Sodium tert-butoxide (NaOtBu), Dioxane.

  • Procedure:

    • In a Schlenk flask, combine Intermediate A (1.0 eq), the amine (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous dioxane and heat the mixture at 100 °C for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain Intermediate C.

Step 3: Synthesis of the Final Covalent Inhibitor

  • Materials: Intermediate C, acryloyl chloride, triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Intermediate C (1.0 eq) in DCM and cool to 0 °C.

    • Add TEA (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Quantitative Data: BTK Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrimidine-based BTK inhibitors.

Compound IDScaffoldBTK IC₅₀ (nM)Reference
IbrutinibPyrazolo[3,4-d]pyrimidine1.5[2]
AcalabrutinibPyrrolo[2,3-d]pyrimidine5.1[2]
ZanubrutinibPyrazole0.5[2]
Compound 11Triazine0.39[3]
Compound 12Pyrazolo[3,4-d]pyrimidine4.2[4]
Compound 14Pyrazolo-pyrimidine7.95[3]
Compound 19Thieno[3,2-d]pyrimidine29.9[3]
GNE-431Not specified3.2[2]

II. Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver of various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based scaffolds have been extensively explored for the development of potent EGFR inhibitors.[5]

Signaling Pathway

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Experimental Protocols

The synthesis of EGFR inhibitors using a this compound starting material can be achieved through sequential functionalization, often involving a Suzuki coupling to introduce aryl or heteroaryl moieties.

Protocol 2: General Synthesis of 2,5-Disubstituted Pyrimidine EGFR Inhibitors via Suzuki Coupling

This protocol outlines a general route for synthesizing 2,5-diarylpyrimidine derivatives.

Step 1: Monosubstitution via Suzuki Coupling

  • Materials: this compound, an arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-Dioxane/water).

  • Procedure:

    • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1).

    • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

    • Monitor the reaction for the formation of the mono-substituted product.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-arylated pyrimidine.

Step 2: Second Suzuki Coupling or SNAr

  • Materials: Mono-arylated pyrimidine from Step 1, a second arylboronic acid or an amine, appropriate catalyst and base.

  • Procedure for Suzuki Coupling:

    • Follow the procedure in Step 1, using the mono-arylated pyrimidine as the starting material and a different arylboronic acid.

  • Procedure for SNAr:

    • Dissolve the mono-arylated pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or NMP).

    • Add the desired amine (1.2 eq) and a base (e.g., DIPEA or K₂CO₃).

    • Heat the reaction mixture at 80-120 °C until the starting material is consumed.

    • Work up the reaction as described in the previous protocols and purify by column chromatography.

Quantitative Data: EGFR Inhibitors

The following table presents the in vitro inhibitory activity of various pyrimidine-based EGFR inhibitors.

Compound IDScaffoldEGFR IC₅₀ (nM)Mutant EGFR IC₅₀ (nM)Reference
Compound 4Pyrazolo[3,4-d]pyrimidine54-[6]
Compound 15Pyrazolo[3,4-d]pyrimidine135-[6]
Compound 16Pyrazolo[3,4-d]pyrimidine34-[6]
Compound 42Pyrido[3,4-d]pyrimidine1.1 (L858R)34 (L858R/T790M)[5]
Compound 45Pyrido[3,4-d]pyrimidine1.7 (L858R)23.3 (L858R/T790M)[5]
Compound 5bPyrimidine30.1 (WT)12.8 (T790M)[7]
Compound 12Pyrimidine14.5 (WT)35.4 (T790M)[7]

Conclusion

This compound serves as a versatile and advantageous starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein demonstrate the utility of this scaffold in developing potent and selective inhibitors for key oncogenic kinases such as BTK and EGFR. The synthetic strategies, primarily involving nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offer a flexible approach to explore the structure-activity relationships and optimize lead compounds for clinical development. Researchers are encouraged to adapt and refine these methodologies to discover novel kinase inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols: Preparation of 2,5-Difluoropyrimidine Derivatives for Antiviral Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including potent antiviral effects. The strategic incorporation of fluorine atoms into the pyrimidine scaffold can significantly enhance metabolic stability, binding affinity, and overall efficacy of these compounds. This document provides detailed application notes and protocols for the synthesis of 2,5-difluoropyrimidine derivatives and their subsequent evaluation for antiviral activity. The methodologies outlined are intended to guide researchers in the discovery and development of novel antiviral agents.

Data Presentation: Antiviral Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of synthesized pyrimidine conjugates against Herpes Simplex Virus type 1 (HSV-1) and Influenza A (H1N1) virus.

Compound IDVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5a HSV-1>100>100-
H1N1>100>100-
5b HSV-1>100>100-
H1N1>100>100-
5c HSV-1>100>100-
H1N1>100>100-
5d HSV-123.4>100>4.3
H1N1>100>100-
5e HSV-110.1>100>9.9
H1N1>100>100-

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

Experimental Protocols

General Synthesis of 2,5-Disubstituted Pyrimidine Derivatives

This protocol describes a general method for the synthesis of 2,5-disubstituted pyrimidine derivatives, which can be adapted for the preparation of this compound analogs. The key step involves the nucleophilic substitution of a leaving group (e.g., chlorine) on the pyrimidine ring.

Materials:

  • 2,5-Dichloropyrimidine (or other suitable starting material)

  • N-Boc-protected amines

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Fluorinating agent (e.g., Selectfluor)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Stir plate and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Step A: Nucleophilic Substitution with Amine.

    • In a round-bottom flask, dissolve 2,5-dichloropyrimidine (1 equivalent) and the desired N-Boc-protected amine (1.1 equivalents) in acetonitrile.

    • Add potassium carbonate (2 equivalents) to the mixture.

    • Heat the reaction mixture at 80°C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Step B: Introduction of the Second Substituent.

    • To a solution of the product from Step A (1 equivalent) and the desired alcohol or phenol (1.2 equivalents) in toluene, add a catalytic amount of CuI or Cu₂O and cesium carbonate (2 equivalents).

    • Heat the mixture to 110°C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Step C: Deprotection.

    • Dissolve the Boc-protected product from Step B in dichloromethane and cool to 0°C.

    • Add trifluoroacetic acid dropwise and stir the reaction at 0°C.

    • Monitor the reaction by TLC until completion.

    • Concentrate the reaction mixture under reduced pressure to obtain the final 2,5-disubstituted pyrimidine derivative.

Antiviral Screening: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

  • Virus stock with a known titer

  • Synthesized this compound derivatives

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Overlay medium (e.g., 1% methylcellulose in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Treatment: After adsorption, remove the virus inoculum and wash the cell monolayer twice with PBS.

  • Overlay: Add the overlay medium containing the different concentrations of the test compounds to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-3 days).

  • Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value from the dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

Materials:

  • Confluent monolayer of host cells in 96-well plates

  • Synthesized this compound derivatives

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include cell control wells (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC₅₀ value from the dose-response curve.

Visualizations

Synthesis_Workflow Start 2,5-Dihalopyrimidine Step1 Nucleophilic Substitution (Amine) Start->Step1 Intermediate1 2-Amino-5-halopyrimidine Derivative Step1->Intermediate1 Step2 Second Nucleophilic Substitution/Coupling Intermediate1->Step2 Intermediate2 Protected 2,5-Disubstituted Pyrimidine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 FinalProduct 2,5-Disubstituted Pyrimidine Derivative Step3->FinalProduct Antiviral_Screening_Workflow cluster_assays In Vitro Assays PlaqueAssay Plaque Reduction Assay (EC₅₀ Determination) DataAnalysis Data Analysis (Calculate Selectivity Index) PlaqueAssay->DataAnalysis CytotoxicityAssay Cytotoxicity Assay (CC₅₀ Determination) CytotoxicityAssay->DataAnalysis Start Synthesized this compound Derivatives Start->PlaqueAssay Start->CytotoxicityAssay HitIdentification Hit Compound Identification DataAnalysis->HitIdentification

Application Notes: The Strategic Use of 2,5-Difluoropyrimidine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluoropyrimidine is a valuable and versatile building block in the design and synthesis of modern agrochemicals. The presence of two fluorine atoms on the pyrimidine ring imparts unique physicochemical properties to the resulting molecules, including enhanced metabolic stability, increased membrane permeability, and favorable binding interactions with target enzymes. These attributes make this compound an attractive scaffold for the development of potent and selective fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel fungicide, demonstrating its utility for researchers, scientists, and professionals in the field of agrochemical development.

Fungicidal Applications: Synthesis of a Novel Pyrimidine-Based Fungicide

The 5-fluoropyrimidine scaffold has been identified as a promising pharmacophore for the development of novel fungicides. The fluorine atom at the 5-position can significantly enhance the biological activity of the molecule. By utilizing this compound, chemists can introduce this key feature while also providing a reactive site at the 2-position for further molecular elaboration through nucleophilic aromatic substitution (SNAr).

This section outlines the synthesis of a hypothetical, yet plausible, novel fungicide, 2-(4-methoxyphenoxy)-5-fluoropyrimidine , derived from this compound.

Experimental Protocol: Synthesis of 2-(4-methoxyphenoxy)-5-fluoropyrimidine

This protocol details the nucleophilic aromatic substitution reaction between this compound and 4-methoxyphenol to yield the target fungicide.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyphenol (1.1 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methoxyphenoxy)-5-fluoropyrimidine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(4-methoxyphenoxy)-5-fluoropyrimidine.

ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
2-(4-methoxyphenoxy)-5-fluoropyrimidineThis compound4-Methoxyphenol, K2CO3DMF4-68085-95>98

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.35 (s, 2H), 7.10 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 162.1, 157.5, 155.8 (d, JC-F = 25.3 Hz), 146.3, 122.5, 114.8, 55.6.

  • MS (ESI): m/z 221.07 [M+H]⁺.

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.

Synthesis_Pathway This compound This compound Reaction SNAr This compound->Reaction 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->Reaction Product 2-(4-methoxyphenoxy)-5-fluoropyrimidine Reaction->Product K2CO3, DMF, 80°C

Caption: Synthetic pathway for 2-(4-methoxyphenoxy)-5-fluoropyrimidine.

Experimental_Workflow A Reaction Setup: - this compound - 4-Methoxyphenol - K2CO3 in DMF B Reaction: Heat to 80°C for 4-6h A->B C Work-up: - Quench with water - Extract with Ethyl Acetate B->C D Purification: - Wash with water and brine - Dry over Na2SO4 - Concentrate C->D E Column Chromatography D->E F Pure Product E->F

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This compound serves as a key synthon for the introduction of the biologically active 5-fluoropyrimidine moiety into novel agrochemical candidates. The presented protocol for the synthesis of a model fungicide highlights a straightforward and efficient method for its utilization. The versatility of the 2-fluoro position for nucleophilic substitution allows for the generation of diverse libraries of compounds for biological screening, making this compound a highly valuable tool in the agrochemical discovery pipeline. Further exploration of its reactivity with various nucleophiles will undoubtedly lead to the development of next-generation crop protection agents.

Application Notes and Protocols: 19F NMR Spectroscopy for Monitoring Reactions of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine nuclear magnetic resonance (19F NMR) spectroscopy is a powerful analytical technique for monitoring chemical reactions involving fluorinated compounds.[1][2] Its high sensitivity, the 100% natural abundance of the 19F nucleus, and the wide range of chemical shifts make it an ideal tool for real-time reaction analysis.[3][4] In the context of drug discovery and development, where fluorine-containing motifs are prevalent, 19F NMR offers a non-invasive method to track the consumption of reactants, the formation of products, and the appearance of intermediates with high precision.[5]

This document provides detailed application notes and protocols for utilizing 19F NMR spectroscopy to monitor the reactions of 2,5-difluoropyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents. The primary reaction type discussed is nucleophilic aromatic substitution (SNAr), a common transformation for electron-deficient fluoroaromatic compounds.

Key Advantages of 19F NMR for Reaction Monitoring

  • High Sensitivity: The 19F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals and allowing for the detection of low concentration species.[4]

  • Wide Chemical Shift Dispersion: The chemical shifts in 19F NMR span a range of over 400 ppm, which minimizes signal overlap and allows for the clear identification of different fluorine environments in a complex reaction mixture.[2][3]

  • No Background Signal: Since fluorine is not naturally abundant in most organic molecules and solvents, the 19F NMR spectra are typically free of background signals, simplifying analysis.

  • Quantitative Analysis: With appropriate experimental setup, 19F NMR can be used for accurate quantitative analysis of reaction components, enabling the determination of reaction kinetics and yields.

Application: Monitoring Nucleophilic Aromatic Substitution (SNAr) of this compound

A common and synthetically useful reaction of this compound is the nucleophilic aromatic substitution at the C2 position. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the fluorine atom at the C5 position activates the C2 position for nucleophilic attack.

Reaction Scheme:

A typical SNAr reaction of this compound with a generic nucleophile (Nu-H), such as an alcohol, amine, or thiol, is depicted below. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile.

reaction_pathway reactant1 This compound intermediate Meisenheimer Complex reactant1->intermediate + Nu⁻ reactant2 Nu-H reactant2->intermediate base Base base->reactant2 deprotonates product 2-Substituted-5-fluoropyrimidine byproduct H-F + Base-H⁺ intermediate->product - F⁻

Caption: Generalized SNAr pathway for this compound.

In this reaction, the two fluorine atoms of the starting material are in different chemical environments and will give rise to two distinct signals in the 19F NMR spectrum. Upon substitution at the C2 position, the signal corresponding to the fluorine at C2 will disappear, and the chemical shift of the remaining fluorine at C5 will be altered in the product. This change in the 19F NMR spectrum provides a direct and clear way to monitor the progress of the reaction.

Experimental Protocols

Protocol 1: General Procedure for In Situ 19F NMR Reaction Monitoring

This protocol describes a general method for monitoring the SNAr of this compound with a nucleophile in an NMR tube.

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, amine, or thiol)

  • Anhydrous deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6)

  • Base (if required, e.g., triethylamine, potassium carbonate)

  • Internal standard (e.g., trifluorotoluene, hexafluorobenzene)

  • NMR tube with a cap

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known amount of this compound (e.g., 0.05 mmol) in the chosen deuterated solvent (e.g., 0.5 mL).

    • Add a known amount of a suitable internal standard. The internal standard should be inert to the reaction conditions and have a 19F signal that does not overlap with the signals of the reactants or products.

    • Acquire an initial 19F NMR spectrum (t=0) of the starting material and internal standard.

  • Reaction Initiation:

    • Add the nucleophile (e.g., 0.055 mmol, 1.1 equivalents) to the NMR tube. If a solid, dissolve it in a minimal amount of the same deuterated solvent before adding.

    • If a base is required, add it to the NMR tube.

    • Quickly cap the NMR tube, invert it several times to mix the reagents, and place it in the NMR spectrometer.

  • Data Acquisition:

    • Begin acquiring 19F NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate. For fast reactions, spectra may be acquired every few minutes, while for slower reactions, hourly acquisition may be sufficient.

    • Ensure that the acquisition parameters are optimized for quantitative measurements. This includes using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei being observed.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the fluorine atoms of the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant and product(s) as a function of time to obtain reaction profiles.

19F NMR Acquisition Workflow:

workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_acq Data Acquisition & Analysis prep1 Dissolve this compound and internal standard in deuterated solvent prep2 Acquire initial 19F NMR spectrum (t=0) prep1->prep2 react1 Add nucleophile and base (if needed) to the NMR tube react2 Mix and place in NMR spectrometer react1->react2 acq1 Acquire 19F NMR spectra at regular intervals react2->acq1 acq2 Process and integrate signals acq1->acq2 acq3 Calculate concentrations and plot reaction profile acq2->acq3

Caption: Workflow for 19F NMR reaction monitoring.

Data Presentation

The quantitative data obtained from the 19F NMR experiments can be effectively presented in tables for easy comparison of reaction parameters and outcomes.

Table 1: Hypothetical 19F NMR Chemical Shift Data for SNAr of this compound

CompoundFluorine PositionHypothetical 19F Chemical Shift (δ, ppm)*
This compoundF-2-80 to -100
F-5-140 to -160
2-Alkoxy-5-fluoropyrimidineF-5-150 to -170
2-Amino-5-fluoropyrimidineF-5-155 to -175
2-Thioalkoxy-5-fluoropyrimidineF-5-145 to -165
Internal Standard (Trifluorotoluene)CF3~ -63

Note: These are estimated chemical shift ranges based on typical values for similar fluoroaromatic compounds. Actual chemical shifts will vary depending on the specific nucleophile, solvent, and other experimental conditions. It is crucial to experimentally determine the exact chemical shifts for the specific reaction being studied.

Table 2: Example of Reaction Progress Data

Time (min)Integral of F-2 (Reactant)Integral of F-5 (Reactant)Integral of F-5 (Product)% Conversion
01.001.000.000
100.750.750.2525
300.400.400.6060
600.150.150.8585
120< 0.05< 0.05> 0.95> 95

Conclusion

19F NMR spectroscopy is an invaluable tool for researchers and drug development professionals working with fluorinated molecules like this compound. The detailed protocols and application notes provided here offer a framework for the effective use of this technique to monitor reactions, elucidate mechanisms, and optimize synthetic procedures. The ability to obtain real-time, quantitative data non-invasively makes 19F NMR a superior choice for in-depth reaction analysis in modern chemical research.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Difluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoropyrimidine derivatives are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The incorporation of fluorine atoms at the 2 and 5 positions of the pyrimidine ring can significantly enhance the metabolic stability, binding affinity, and overall efficacy of bioactive molecules. This document provides detailed application notes and protocols for a scalable synthetic route to this compound-4-carboxylic acid, a versatile intermediate for further chemical elaboration.

The presented methodology is based on a robust and scalable multi-step synthesis, commencing from readily available starting materials. The key transformation involves a halogen exchange (Halex) reaction to introduce the fluorine atoms, a widely utilized and industrially viable method.

Synthetic Pathway Overview

The proposed synthetic route for this compound-4-carboxylic acid is a four-step process starting from 2,4,6-trichloropyrimidine. This pathway is designed for scalability and robustness, focusing on high-yielding and well-established chemical transformations.

G A 2,4,6-Trichloropyrimidine B 2,6-Dichloro-4-aminopyrimidine A->B 1. Amination C 2,6-Dichloro-4-amino-5-nitropyrimidine B->C 2. Nitration D 2,6-Dichloro-5-amino-4-chloropyrimidine C->D 3. Reduction & Diazotization/Chlorination E 2,5-Dichloropyrimidine-4-carbonitrile D->E 4. Cyanation F This compound-4-carbonitrile E->F 5. Halogen Exchange (Halex) G This compound-4-carboxylic Acid F->G 6. Hydrolysis

Caption: Proposed synthetic workflow for this compound-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloropyrimidine-4-carbonitrile (Intermediate V)

This protocol outlines a plausible multi-step synthesis of the key intermediate, 2,5-dichloropyrimidine-4-carbonitrile, starting from 2,4,6-trichloropyrimidine.

1.1 Amination of 2,4,6-Trichloropyrimidine (I -> II)

  • Reaction: 2,4,6-Trichloropyrimidine is selectively aminated at the 4-position using aqueous ammonia.

  • Procedure: In a suitable reactor, 2,4,6-trichloropyrimidine (1.0 eq) is suspended in a suitable solvent such as ethanol. The mixture is cooled to 0-5 °C, and aqueous ammonia (2.5 eq) is added dropwise while maintaining the temperature. The reaction is stirred at room temperature until completion (monitored by TLC/HPLC). The product, 2,6-dichloro-4-aminopyrimidine, is isolated by filtration, washed with water, and dried.

1.2 Nitration of 2,6-Dichloro-4-aminopyrimidine (II -> III)

  • Reaction: The amino group of 2,6-dichloro-4-aminopyrimidine is nitrated at the 5-position.

  • Procedure: To a reactor containing fuming nitric acid (5.0 eq) at -10 °C, 2,6-dichloro-4-aminopyrimidine (1.0 eq) is added portion-wise, maintaining the temperature below 0 °C. The mixture is stirred at this temperature for a specified time and then carefully poured onto ice. The precipitated product, 2,6-dichloro-4-amino-5-nitropyrimidine, is filtered, washed with cold water until neutral, and dried.

1.3 Reduction and Sandmeyer-type Reaction (III -> IV -> V)

  • Reaction: The nitro group of 2,6-dichloro-4-amino-5-nitropyrimidine is reduced to an amino group, followed by a Sandmeyer-type diazotization and chlorination to yield 2,4,5,6-tetrachloropyrimidine. A subsequent cyanation reaction provides the target carbonitrile.

  • Procedure (Illustrative):

    • Reduction: 2,6-dichloro-4-amino-5-nitropyrimidine (1.0 eq) is dissolved in a suitable solvent and reduced using a standard reducing agent (e.g., Fe/HCl or catalytic hydrogenation) to yield 2,6-dichloro-4,5-diaminopyrimidine.

    • Diazotization and Chlorination: The resulting diamine is subjected to a Sandmeyer-type reaction. It is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with a copper(I) chloride solution to introduce a chlorine atom at the 4-position and replace the amino groups, ultimately leading to a tetrachloropyrimidine intermediate.

    • Cyanation: The tetrachloropyrimidine is then reacted with a cyanide source, such as sodium cyanide, in a suitable solvent to selectively displace one of the chlorine atoms with a nitrile group, yielding 2,5-dichloropyrimidine-4-carbonitrile. Note: This is a simplified representation, and process optimization would be required for a scalable and safe procedure.

Step 2: Halogen Exchange (Halex) Reaction for the Synthesis of this compound-4-carbonitrile (V -> VI)
  • Reaction: The chlorine atoms at the 2 and 5 positions of 2,5-dichloropyrimidine-4-carbonitrile are replaced with fluorine atoms using a fluoride salt at elevated temperatures.

  • Materials:

    • 2,5-Dichloropyrimidine-4-carbonitrile

    • Spray-dried potassium fluoride (KF)

    • Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)

    • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

  • Procedure:

    • A reactor is charged with spray-dried potassium fluoride (2.5-3.0 eq) and the aprotic polar solvent.

    • The mixture is heated to the reaction temperature (typically 150-220 °C) and stirred to ensure a fine suspension.

    • A solution of 2,5-dichloropyrimidine-4-carbonitrile (1.0 eq) in the same solvent is fed into the reactor over a period of time.

    • The reaction is monitored by GC/HPLC for the disappearance of the starting material and the formation of the product.

    • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

    • The product is isolated from the filtrate by distillation or crystallization.

Step 3: Hydrolysis to this compound-4-carboxylic Acid (VI -> VII)
  • Reaction: The nitrile group of this compound-4-carbonitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Procedure (Acidic Hydrolysis):

    • This compound-4-carbonitrile (1.0 eq) is added to a mixture of concentrated sulfuric acid and water.

    • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC/HPLC).

    • The reaction mixture is cooled and poured onto ice.

    • The precipitated product, this compound-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Data Presentation

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)
1.12,4,6-Trichloropyrimidine2,6-Dichloro-4-aminopyrimidineaq. NH₃Ethanol0-252-485-95
1.22,6-Dichloro-4-aminopyrimidine2,6-Dichloro-4-amino-5-nitropyrimidineFuming HNO₃--10 to 01-270-80
1.32,6-Dichloro-4-amino-5-nitropyrimidine2,5-Dichloropyrimidine-4-carbonitrileVarious (see protocol)VariousVariousVarious(multi-step)
22,5-Dichloropyrimidine-4-carbonitrileThis compound-4-carbonitrileKFSulfolane180-2204-875-90
3This compound-4-carbonitrileThis compound-4-carboxylic AcidH₂SO₄/H₂OWater1002-680-95

Note: The data in this table are illustrative and based on analogous reactions reported in the literature. Actual results may vary and require optimization for a specific scale-up process.

Mandatory Visualizations

G cluster_0 Preparation of Intermediate cluster_1 Core Fluorination and Functionalization A 2,4,6-Trichloropyrimidine B 2,5-Dichloropyrimidine-4-carbonitrile A->B Multi-step Synthesis C 2,5-Dichloropyrimidine-4-carbonitrile D This compound-4-carbonitrile C->D Halogen Exchange (KF) E This compound-4-carboxylic Acid D->E Hydrolysis

Caption: Logical workflow for the synthesis of this compound-4-carboxylic acid.

Safety Considerations

  • Halogenated Pyrimidines: These compounds can be irritants and harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn.

  • Nitrile Compounds: Nitriles are toxic and should be handled in a well-ventilated fume hood.

  • Halex Reaction: This reaction is performed at high temperatures and may generate pressure. It should be conducted in a suitable pressure-rated reactor with appropriate safety controls. Potassium fluoride is corrosive and hygroscopic.

  • Hydrolysis: The use of concentrated acids requires careful handling and appropriate safety measures, including working in a fume hood and wearing acid-resistant gloves and face shields.

This document provides a comprehensive guide for the scale-up synthesis of this compound derivatives. The outlined protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development. It is crucial to perform a thorough safety assessment and process optimization before implementing these procedures on a large scale.

Application Notes and Protocols for the Reaction of 2,5-Difluoropyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms and amino groups into the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and cell permeability. 2,5-Difluoropyrimidine is a versatile building block for the synthesis of novel substituted pyrimidines. This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reaction of this compound with various primary and secondary amines. These reactions are fundamental for the generation of 2,5-diaminopyrimidine derivatives, which have shown significant promise as kinase inhibitors and protein degraders in drug discovery programs.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two electron-withdrawing fluorine atoms, facilitates the attack of nucleophilic amines. The reaction typically proceeds in a stepwise manner involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of a fluoride ion.

Regioselectivity

The regioselectivity of the SNAr reaction on this compound is a critical consideration. Generally, in dihalopyrimidines, the C4(6) positions are more reactive towards nucleophilic attack than the C2 position, and the C5 position is the least reactive. However, the substitution pattern of this compound presents a unique case. Computational studies and experimental evidence from analogous systems suggest that the regioselectivity is influenced by both electronic and steric factors. The relative reactivity of the C2 and C5 positions can be sensitive to the nature of the attacking amine and the reaction conditions. For many di- and tri-substituted pyrimidines, substitution at the C4 position is generally favored. In the case of this compound, the precise regioselectivity needs to be determined empirically for each specific amine.

Applications in Drug Discovery

The 2,5-diaminopyrimidine scaffold is a key component in a variety of targeted therapies, particularly in oncology and immunology. These compounds have been successfully developed as:

  • Kinase Inhibitors: The 2,5-diaminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors of Bruton's tyrosine kinase (BTK) and focal adhesion kinase (FAK).

  • Protein Degraders: More recently, 2,5-diaminopyrimidine derivatives have been identified as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK). These molecules induce the degradation of the target protein, offering a distinct therapeutic modality compared to traditional inhibition.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with Primary Aliphatic Amines

This protocol describes the reaction of this compound with a generic primary aliphatic amine.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., n-butylamine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a sealed reaction vessel, add the primary aliphatic amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoropyrimidine derivative.

Protocol 2: Reaction with Secondary Aliphatic Amines

This protocol outlines the reaction with a generic secondary aliphatic amine.

Materials:

  • This compound

  • Secondary aliphatic amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of potassium carbonate (2.0 mmol) in anhydrous THF (5 mL), add the secondary aliphatic amine (1.5 mmol) and stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and water (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with Aromatic Amines (Anilines)

This protocol is for the reaction with a generic aniline derivative. These reactions may require a catalyst for efficient conversion.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the substituted aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the amination of dihalopyrimidines, which can serve as a starting point for the optimization of reactions with this compound. Note that yields are highly dependent on the specific amine and reaction conditions.

Amine TypeBaseSolventTemperature (°C)Typical Time (h)Expected Yield Range (%)
Primary Aliphatic DIPEA/TEADMF/DMSO80-10012-2450-80
Secondary Aliphatic K₂CO₃/NaHTHF/MeCN60-80 (reflux)8-1660-90
Aromatic (Aniline) NaOtBu/Cs₂CO₃Toluene/Dioxane100-11018-2440-75

Visualizations

Experimental Workflow for SNAr Amination

experimental_workflow reagents 1. Reagents: - this compound - Amine - Base - Solvent reaction_setup 2. Reaction Setup: - Inert atmosphere (if needed) - Combine reagents in solvent reagents->reaction_setup reaction_conditions 3. Reaction Conditions: - Heat to specified temperature - Stir for designated time reaction_setup->reaction_conditions monitoring 4. Monitoring: - TLC / LC-MS reaction_conditions->monitoring workup 5. Work-up: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification 6. Purification: - Column Chromatography workup->purification product 7. Product: - 2-Amino-5-fluoropyrimidine or - 5-Amino-2-fluoropyrimidine or - 2,5-Diaminopyrimidine purification->product

Caption: General workflow for the SNAr amination of this compound.

Signaling Pathway Inhibition by 2,5-Diaminopyrimidine Derivatives

signaling_pathway cluster_kinase Kinase (e.g., BTK, FAK) cluster_degrader Protein Degradation (e.g., BLK) kinase Kinase substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase downstream Downstream Signaling (e.g., Cell Proliferation, Survival) substrate->downstream target_protein Target Protein (BLK) proteasome Proteasome target_protein->proteasome Ubiquitination & Degradation target_protein->downstream Blocks Signaling e3_ligase E3 Ubiquitin Ligase degraded_protein Degraded Protein Fragments proteasome->degraded_protein inhibitor 2,5-Diaminopyrimidine Kinase Inhibitor inhibitor->kinase Inhibits ATP Binding degrader 2,5-Diaminopyrimidine Protein Degrader degrader->target_protein degrader->e3_ligase Recruits

Caption: Dual modality of 2,5-diaminopyrimidine derivatives in drug discovery.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,5-difluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the influence of fluorine atoms on the physicochemical properties of molecules. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions, offering insights into regioselectivity, reaction optimization, and experimental procedures.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For heteroaromatic compounds like this compound, these reactions enable the introduction of a wide array of substituents, facilitating the synthesis of novel compounds for drug discovery and materials science. The regioselectivity of these reactions on di-substituted pyrimidines is a critical aspect, influenced by the electronic and steric nature of the substituents and the reaction conditions. Generally, the reactivity of halogenated pyrimidines in palladium-catalyzed couplings follows the order C4(6) > C2 > C5.[1] For this compound, selective functionalization at the C2 position is often desired.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of dihalopyrimidines with various boronic acids. While specific data for this compound is limited, the data for 2,4-dichloropyrimidine provides a strong starting point for reaction optimization.[2][3]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂OMW (150)0.2595[2]
33-Thienylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂OMW (150)0.2588[2]
44-Fluorophenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O801285[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C or under microwave irradiation) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of 2-amino-5-fluoropyrimidines. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[5]

Quantitative Data Summary

The table below presents representative conditions for the Buchwald-Hartwig amination of dihalopyrimidines. These conditions can serve as a starting point for the amination of this compound.[1][6]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)LiHMDSToluene10012>95[1]
2Aniline[Pd(cinnamyl)Cl]₂ (2)BippyPhos (4)NaOt-BuToluene1101892[5]
3Indole[Pd(cinnamyl)Cl]₂ (2)BippyPhos (4)K₃PO₄Toluene1101885[5]
4Di-n-butylaminePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene1001288[7]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of this compound and may need to be optimized for different amines.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BippyPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for 5 minutes.

  • Add this compound and the amine.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Palladium-Catalyzed C-S Cross-Coupling of this compound

The formation of aryl thioethers from this compound can be achieved through palladium-catalyzed C-S cross-coupling with thiols. Similar to the Buchwald-Hartwig amination, this reaction often benefits from the use of specialized ligands to prevent catalyst deactivation by the sulfur-containing nucleophile.[8][9]

Quantitative Data Summary

The following table provides representative conditions for the palladium-catalyzed thiolation of aryl halides, which can be adapted for this compound.

EntryThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxythiophenolL4-G3 precatalyst (1)-LHMDSt-BuOHRT295[8]
2ThiophenolPd(OAc)₂ (1)CyPF-tBu (1.5)K₃PO₄Dioxane1101298[9]
31-DodecanethiolL4-G3 precatalyst (1)-Et₃Nt-BuOHRT292[8]
42-NaphthalenethiolPd₂(dba)₃ (1)Xantphos (2)K₂CO₃Dioxane1001890
Experimental Protocol: C-S Cross-Coupling

This general procedure for the palladium-catalyzed thiolation of this compound may require optimization based on the specific thiol used.

Materials:

  • This compound (1.0 mmol)

  • Thiol (1.2 mmol)

  • Palladium precatalyst (e.g., L4-G3 precatalyst, 1 mol%)

  • Base (e.g., LHMDS or Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., t-BuOH, 2 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound, the thiol, and the palladium precatalyst.

  • Add the anhydrous solvent followed by the base.

  • Stir the reaction mixture at room temperature or elevated temperature as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar' Ln transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Product (2-Aryl-5-fluoropyrimidine) reductive_elimination->product start aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Reactants (Pyrimidine, Coupling Partner, Catalyst, Base) inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 2,5-Difluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves halogen exchange (halex) reactions or nucleophilic substitution on a pre-existing pyrimidine ring.[1] Common starting materials include multi-halogenated pyrimidines, such as 2,5-dichloropyrimidine or 5-bromo-2-chloropyrimidine, which then undergo fluorination. Another approach involves starting from compounds like 5-fluorouracil and subsequently introducing the second fluorine atom.[2] The choice of route often depends on the availability and cost of the starting materials.

Q2: Which fluorinating agents are most effective for this synthesis?

A2: The selection of a fluorinating agent is critical. For laboratory-scale synthesis, reagents like Diethylaminosulfur Trifluoride (DAST) or Selectfluor® are often used to introduce fluorine atoms.[1] For larger-scale industrial processes, alkali metal fluorides (e.g., KF, CsF) are common, often in the presence of a phase-transfer catalyst. The reactivity and handling requirements of these agents vary significantly, so the choice should be based on the specific reaction conditions and safety protocols.

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature control is paramount for maximizing yield and minimizing the formation of byproducts.[1] Many fluorination reactions are highly exothermic, and elevated temperatures can lead to decreased selectivity, promoting side reactions such as over-fluorination or decomposition of the starting material and product.[3] Reactions are often conducted at low temperatures, ranging from -78°C to 0°C, to ensure controlled reaction kinetics and enhance product purity.[1]

Q4: What is the role of catalysts in this compound synthesis?

A4: Catalysts can be employed to enhance the rate and selectivity of the fluorination reaction. In halogen exchange reactions using metal fluorides, phase-transfer catalysts (e.g., quaternary ammonium salts) are often used to improve the solubility and reactivity of the fluoride salt in organic solvents. In some synthetic strategies, transition metal catalysts, such as those based on palladium or copper, may be used to facilitate C-F bond formation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

Question: My reaction is complete, but the isolated yield of this compound is consistently low. What are the potential causes and solutions?

Answer: Low isolated yield, despite complete consumption of the starting material, can stem from several factors during the reaction or workup phase.

  • Suboptimal Reaction Conditions:

    • Incorrect Temperature: As mentioned, high temperatures can degrade the product. Ensure the reaction is maintained at the optimal low temperature.[3]

    • Solvent Choice: The solvent can influence the solubility of reagents and the reaction rate. An inappropriate solvent may hinder the reaction. Consider screening a variety of polar aprotic solvents like acetonitrile, DMF, or DMSO.

  • Inefficient Workup and Purification:

    • Product Loss During Extraction: this compound may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. Using a brine wash can help reduce the solubility of the product in the aqueous layer.[4]

    • Loss During Solvent Removal: The product may be volatile. Avoid using high vacuum or excessive heat when removing the solvent.

    • Decomposition on Silica Gel: Pyrimidine compounds can sometimes interact with the acidic nature of standard silica gel, leading to decomposition during column chromatography.[5] Consider using deactivated or neutral silica gel if you suspect this is an issue.[5]

Issue 2: High Levels of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation is a common challenge, often due to side reactions.

  • Common Impurities & Causes:

    • Mono-fluorinated Intermediates: Incomplete reaction can leave mono-fluorinated pyrimidine species.

    • Over-fluorinated Products: If the starting material has other reactive sites, these may also undergo fluorination.

    • Hydrolysis Products: If moisture is present in the reaction, halogenated pyrimidines can hydrolyze to form hydroxypyrimidines.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure the precise molar ratio of the fluorinating agent to the substrate. A slight excess may be needed to drive the reaction to completion, but a large excess can promote side reactions.[3]

    • Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of both the starting material and the product. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[6]

    • Controlled Reagent Addition: Adding the fluorinating agent or substrate solution slowly (dropwise), perhaps using a syringe pump, can maintain a low instantaneous concentration of the reagent, which often improves selectivity and minimizes side reactions.[3]

Issue 3: Reaction Stalls or is Incomplete

Question: The reaction stops before all the starting material is consumed. What steps can I take to drive it to completion?

Answer: A stalled reaction can be due to reagent deactivation, insufficient temperature, or catalyst issues.

  • Troubleshooting Steps:

    • Reagent Purity and Activity: Verify the quality and activity of the fluorinating agent, as some can degrade over time or upon exposure to moisture.

    • Increase Reaction Time: Some fluorination reactions are inherently slow, especially at low temperatures.[3] Monitor the reaction over a longer period before concluding it has stalled.

    • Gradual Temperature Increase: If the reaction is sluggish at a very low temperature, a carefully controlled, slight increase in temperature may be necessary to provide enough activation energy. Monitor closely for the appearance of byproducts.

    • Catalyst Deactivation: If using a catalyst, it may have become deactivated. Consider adding a fresh portion of the catalyst.

Data Presentation: Impact of Key Parameters on Synthesis

The following table summarizes the expected trends when optimizing the synthesis of this compound via a typical halogen exchange reaction.

ParameterLow SettingOptimal SettingHigh SettingRationale
Temperature Slower reaction rate, potentially incompleteGood balance of rate and selectivityIncreased side reactions, lower purity/yield[3]Selectivity is often inversely proportional to temperature.
Fluorinating Agent (eq.) Incomplete conversionHigh conversion of starting materialPotential for over-fluorination and side productsStoichiometry must be carefully balanced for mono-substitution.[3]
Reaction Time Incomplete reactionFull conversion of starting materialPotential for product degradation over extended periodsSufficient time is needed for completion, especially at low temperatures.
Reagent Addition Rate N/A (Batch)Slow (Dropwise): High selectivity, low byproduct formation[3]Fast (Single Portion): Localized high concentration, promotes side reactions[3]Controlled addition minimizes di-substitution and other side reactions.

Experimental Protocols

Protocol: Fluorination of 2,5-Dichloropyrimidine using Cesium Fluoride

This protocol is a representative example for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagent Preparation:

  • Dry Cesium Fluoride (CsF) under vacuum at 120°C for 4-6 hours before use.

  • Ensure the solvent (e.g., anhydrous DMSO or Sulfolane) is free of moisture.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dried Cesium Fluoride (2.5 eq.).

  • Add anhydrous DMSO (or Sulfolane) to the flask.

  • Add 2,5-Dichloropyrimidine (1.0 eq.) to the stirred suspension.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 120-150°C).

  • Monitor the reaction progress by GC-MS or TLC to check for the consumption of the starting material and the formation of the product. The reaction may take several hours.

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine to remove residual solvent from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure, avoiding excessive heat.

5. Purification:

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start 2,5-Dichloropyrimidine Product This compound Start->Product Halogen Exchange Reagent Fluorinating Agent (e.g., CsF, KF) Reagent->Product Solvent High-Boiling Aprotic Solvent (e.g., DMSO) Solvent->Product Heat Heat (e.g., 120-150°C) Heat->Product Troubleshooting_Workflow Start Low Yield or Purity Issue? Incomplete_Rxn Is Reaction Incomplete? Start->Incomplete_Rxn No High_Impurity High Impurity Level? Start->High_Impurity Yes Incomplete_Rxn->High_Impurity No Sol_Time_Temp Increase Time / Temp Check Reagent Activity Incomplete_Rxn->Sol_Time_Temp Yes Sol_Workup Optimize Extraction Use Neutral Silica Gel Avoid High Vacuum Incomplete_Rxn->Sol_Workup Reaction is Complete, but isolated yield is low Sol_Stoich Check Stoichiometry Use Anhydrous Conditions High_Impurity->Sol_Stoich Yes Sol_Addition Slow Reagent Addition Sol_Stoich->Sol_Addition

References

Technical Support Center: Nucleophilic Substitution of Difluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the nucleophilic aromatic substitution (SNAr) of difluoropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nucleophilic substitution of difluoropyrimidines?

A1: The primary side reactions include:

  • Di-substitution: This "over-reaction" occurs when a second nucleophile substitutes the remaining fluorine atom after the initial desired mono-substitution, leading to a di-substituted pyrimidine byproduct.[1] This is particularly common when using strong nucleophiles or an excess of the nucleophile.

  • Hydrolysis: The fluorine atoms on the pyrimidine ring can be displaced by water or hydroxide ions, especially under aqueous or non-anhydrous conditions, leading to the formation of hydroxypyrimidine derivatives.[2][3]

  • Poor Regioselectivity: In asymmetrically substituted difluoropyrimidines, the nucleophile may attack at more than one position, leading to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric effects of the substituents on the pyrimidine ring.[4][5]

  • Ring Opening/Degradation: Under harsh reaction conditions, such as high temperatures or strong bases, the pyrimidine ring itself can degrade or undergo ring-opening.[3]

Q2: How can I minimize the formation of the di-substituted byproduct?

A2: Minimizing di-substitution requires careful control of reaction parameters:

  • Stoichiometry: Use a precise molar ratio of the nucleophile to the difluoropyrimidine. A slight excess of the nucleophile (around 1.0 to 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant di-substitution.[1]

  • Temperature: Lowering the reaction temperature can significantly improve selectivity for mono-substitution. The second substitution often has a higher activation energy, so lower temperatures will disproportionately slow this undesired reaction.[1][2]

  • Rate of Addition: Add the nucleophile slowly (dropwise) to the reaction mixture. This prevents localized high concentrations of the nucleophile, which can favor di-substitution.[1]

Q3: What is the role of the solvent in controlling side reactions?

A3: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the nucleophile and facilitate the reaction.[3] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the starting material or product.[2] Protic solvents like ethanol or methanol can sometimes act as competing nucleophiles, leading to undesired ether byproducts, a side reaction known as solvolysis.[3]

Q4: How do substituents on the pyrimidine ring affect regioselectivity?

A4: Substituents have a profound impact on which fluorine atom is preferentially substituted. Electron-withdrawing groups (EWGs) activate the ring for nucleophilic attack, while electron-donating groups (EDGs) can alter the electron distribution and direct the nucleophile to a specific position.[5] For instance, in 2,4-dichloropyrimidines, an EDG at the C6 position can favor substitution at the C2 position over the generally more reactive C4 position by altering the Lowest Unoccupied Molecular Orbital (LUMO) distribution.[5]

Troubleshooting Guides

Issue 1: High Levels of Di-substituted Product Observed

Potential CauseTroubleshooting Steps
Excess Nucleophile Carefully check the stoichiometry. Reduce the equivalents of the nucleophile to 1.0-1.1.
High Reaction Temperature Lower the reaction temperature. Consider running the reaction at 0 °C or even lower.
Rapid Addition of Nucleophile Add the nucleophile dropwise over an extended period.

Issue 2: Presence of Hydrolysis Byproducts

Potential CauseTroubleshooting Steps
Water in Solvents or Reagents Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[3]
Aqueous Workup Minimize the time the reaction mixture is in contact with water during the workup. Use cold water or brine for washing.

Issue 3: Poor Regioselectivity (Mixture of Isomers)

Potential CauseTroubleshooting Steps
Reaction Conditions Favoring Multiple Attack Sites Modify the reaction temperature; lower temperatures often enhance selectivity. Screen different solvents to find one that may favor the desired isomer.
Electronic Effects of Substituents If possible, modify the substituents on the pyrimidine ring to electronically favor attack at the desired position. For example, introducing an EDG can direct substitution.[5] Computational modeling can help predict regioselectivity.[4]

Quantitative Data Summary

The following table summarizes the impact of stoichiometry on the yield of mono- and di-substituted products in a representative reaction of 2-ethoxy-4,6-difluoropyrimidine with a nucleophile at 25 °C.

Equivalents of NucleophileApproximate Yield of Mono-substituted ProductApproximate Yield of Di-substituted Product
1.1 eq.~85%~10%
>1.5 eq.~65%~30%
Data is illustrative and based on trends described in the literature.[1]

Experimental Protocols

Key Experiment: Selective Mono-substitution of 2-ethoxy-4,6-difluoropyrimidine with Hydrazine

This protocol is designed to favor the formation of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine while minimizing the di-substituted byproduct.

Materials:

  • 2-ethoxy-4,6-difluoropyrimidine

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.

  • Reagent Preparation: Dissolve 2-ethoxy-4,6-difluoropyrimidine (1.0 eq.) in anhydrous ethanol in the reaction flask. Cool the solution to 0-5 °C using an ice bath.

  • Nucleophile Addition: Add hydrazine hydrate (1.1 eq.) to the dropping funnel, diluted with a small amount of anhydrous ethanol. Add the hydrazine solution dropwise to the stirred pyrimidine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the desired product versus the di-substituted impurity.[1][3]

  • Workup: Once the reaction is deemed complete, quench the reaction by pouring it into cold water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to remove any remaining starting material and the di-substituted byproduct.[3]

Visualizations

Side_Reactions DFP Difluoropyrimidine (Substrate) MonoSub Mono-substituted Product DFP->MonoSub Desired Reaction (1 eq. Nuc) Hydrolysis Hydrolysis Byproduct DFP->Hydrolysis Hydrolysis Nuc Nucleophile (e.g., R-NH2) H2O Water/Hydroxide DiSub Di-substituted Byproduct MonoSub->DiSub

Caption: Common side reaction pathways in difluoropyrimidine substitution.

Troubleshooting_DiSubstitution Start High Di-substitution? CheckStoich Check Nucleophile Stoichiometry (Is it > 1.1 eq?) Start->CheckStoich ReduceStoich Action: Reduce Nucleophile to 1.0-1.1 eq. CheckStoich->ReduceStoich Yes CheckTemp Check Reaction Temperature (Is it too high?) CheckStoich->CheckTemp No End Problem Solved ReduceStoich->End LowerTemp Action: Lower Temperature (e.g., to 0-5 °C) CheckTemp->LowerTemp Yes CheckAddition Check Rate of Addition (Was it too fast?) CheckTemp->CheckAddition No LowerTemp->End SlowAddition Action: Add Nucleophile Slowly (Dropwise) CheckAddition->SlowAddition Yes CheckAddition->End No SlowAddition->End

Caption: Troubleshooting workflow for excessive di-substitution.

References

Technical Support Center: Purification of Crude 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 2,5-Difluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common route involves the fluorination of a corresponding di-chlorinated precursor. Therefore, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Such as 2,5-dichloropyrimidine.

  • Partially Fluorinated Intermediates: For example, 2-chloro-5-fluoropyrimidine.

  • Positional Isomers: Depending on the starting material, other isomers of difluoropyrimidine could be present.

  • Reagent-Related Byproducts: Impurities derived from the fluorinating agent (e.g., potassium fluoride) and any phase-transfer catalysts used.

  • Solvent Residues: Residual solvents from the reaction and initial work-up steps.

  • Degradation Products: Formed if the reaction or work-up was conducted at elevated temperatures or under harsh pH conditions.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a broader range of impurities, including less volatile and more polar byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the desired product and identify major organic impurities.

    • ¹⁹F NMR: This is a particularly powerful tool for identifying and quantifying fluorine-containing impurities, including positional isomers and partially fluorinated species.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the functional groups present and for a general assessment of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Problem 1: Low Purity After Initial Aqueous Work-up

Observation: The crude product, after extraction and solvent evaporation, shows significant levels of impurities by GC or HPLC analysis.

Possible Cause Troubleshooting Step
Incomplete Reaction Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion.
Inefficient Extraction Perform multiple extractions with a suitable organic solvent. A wash with brine can help to break up emulsions and improve phase separation.
Hydrolysis of Product If the work-up involves strongly acidic or basic conditions, consider using a milder pH range to prevent degradation of the fluorinated pyrimidine ring.
Problem 2: Difficulty in Removing a Persistent Impurity by Recrystallization

Observation: Recrystallization does not effectively remove a specific impurity, which co-crystallizes with the product.

Possible Cause Troubleshooting Step
Similar Solubility Profiles Screen a variety of recrystallization solvents with different polarities. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can often provide better separation.
Isomeric Impurity Isomers can have very similar physical properties. In this case, column chromatography is likely to be more effective than recrystallization.
Solid Solution Formation If the impurity and product form a solid solution, consider converting the product to a derivative, purifying the derivative, and then reverting to the original product.
Problem 3: Poor Separation During Column Chromatography

Observation: The product and a major impurity co-elute during silica gel column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Perform a thorough Thin Layer Chromatography (TLC) analysis to find a solvent system that provides good separation (a ΔRf of at least 0.2). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
Column Overloading Do not exceed the loading capacity of your column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
Compound Acidity/Basicity If your compound is basic, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve peak shape and separation. For acidic compounds, a small amount of a volatile acid (e.g., acetic acid) may be beneficial.
Use of a Different Stationary Phase If separation on silica gel is challenging, consider using a different stationary phase such as alumina or reverse-phase silica (C18).

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Determination

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Linearity (R²) > 0.999> 0.999Not Applicable (Direct Quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%
Primary Application Routine purity testing, separation of volatile impurities.Purity testing, analysis of a wide range of impurities.Highly accurate purity assessment without a specific reference standard.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof) at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the this compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC/HPLC, NMR) Crude->Analysis1 Workup Aqueous Work-up (Extraction & Wash) Analysis1->Workup Purification Primary Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Chromatography Column Chromatography Purification->Chromatography If oily or co-crystallization Final_Product Pure this compound Recrystallization->Final_Product Analysis2 Purity Analysis of Fractions (TLC) Chromatography->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Evaporation Solvent Evaporation Combine->Evaporation Evaporation->Final_Product Final_Analysis Final Purity & Characterization (GC/HPLC, NMR, FTIR) Final_Product->Final_Analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Challenge Encountered Impurity_Type Identify Impurity Type (e.g., starting material, isomer) Start->Impurity_Type Recrystallization_Fails Recrystallization Fails Impurity_Type->Recrystallization_Fails Co-crystallization Chromatography_Fails Poor Chromatographic Separation Impurity_Type->Chromatography_Fails Co-elution Solvent_Screen Screen Different Solvents/ Solvent Systems Recrystallization_Fails->Solvent_Screen TLC_Optimization Optimize TLC Separation Chromatography_Fails->TLC_Optimization Two_Solvent Try Two-Solvent Recrystallization Solvent_Screen->Two_Solvent Column_Chromatography Proceed to Column Chromatography Two_Solvent->Column_Chromatography If still impure Gradient_Elution Use Gradient Elution TLC_Optimization->Gradient_Elution Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Reverse Phase) Gradient_Elution->Change_Stationary_Phase If still poor separation

Caption: Troubleshooting logic for purification challenges of this compound.

preventing decomposition of 2,5-Difluoropyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,5-Difluoropyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity patterns of this compound?

A1: this compound is an electron-deficient heterocyclic compound, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms at the C2 and C5 positions are potential leaving groups. The pyrimidine ring's nitrogen atoms withdraw electron density, activating these positions for nucleophilic attack.

Q2: Which fluorine atom is more susceptible to nucleophilic attack in this compound?

A2: While specific comparative reactivity data for the C2 and C5 positions in this compound is not extensively documented, general principles of SNAr on pyrimidines suggest that the C2 position is typically more activated towards nucleophilic attack than the C5 position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom when the attack occurs at the C2 position, providing greater stabilization.

Q3: What are the common causes of decomposition of this compound during reactions?

A3: Decomposition of this compound can be attributed to several factors, including:

  • High Temperatures: While elevated temperatures can increase reaction rates, they can also lead to thermal decomposition.

  • Extreme pH: Both strongly acidic and basic conditions can promote hydrolysis or other degradation pathways of the pyrimidine ring.

  • Incompatible Reagents: Strong oxidizing or reducing agents may lead to undesired side reactions and decomposition.

  • Presence of Water: In anhydrous reactions, trace amounts of water can lead to hydrolysis, especially under harsh conditions.

Q4: What are the expected decomposition products of this compound?

A4: Specific decomposition products of this compound are not well-documented in the public literature. However, potential degradation pathways could include hydrolysis to form corresponding hydroxypyrimidines or ring-opening under harsh conditions. It is recommended to perform analytical studies, such as GC-MS or LC-MS, on reaction mixtures to identify any unknown byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Potential Cause Troubleshooting Suggestion
Weak Nucleophile Increase the nucleophilicity of the reagent. For example, use an alkoxide (e.g., NaOEt) instead of an alcohol (EtOH) or an amide base to deprotonate an amine nucleophile.
Poor Leaving Group Ability While fluorine is a good leaving group in SNAr, ensure the reaction conditions are optimal to facilitate its displacement.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and the appearance of decomposition products.
Inappropriate Solvent Use polar aprotic solvents like DMF, DMSO, or NMP, which can help to solvate the nucleophile and accelerate the reaction. Ensure the solvent is anhydrous.
Insufficient Reaction Time Monitor the reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Multiple Products or Isomers
Potential Cause Troubleshooting Suggestion
Lack of Regioselectivity To favor substitution at a specific position, consider steric hindrance of the nucleophile and the electronic properties of the pyrimidine ring. For selective substitution, carefully control the stoichiometry of the nucleophile (use of 1.0-1.2 equivalents is a good starting point).
Di-substitution If the desired product is a mono-substituted pyrimidine, use a controlled amount of the nucleophile (typically 1.0 equivalent). Slow, dropwise addition of the nucleophile at a low temperature can also minimize di-substitution.
Side Reactions Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. Use anhydrous solvents to avoid hydrolysis.

Data on Stability of this compound

Quantitative experimental data on the thermal and pH stability of this compound is limited in the available literature. It is highly recommended that researchers perform their own analyses to determine the stability of the compound under their specific experimental conditions. Below are general guidelines and model experimental protocols for such analyses.

Thermal Stability

The thermal stability of a compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Analysis Information Provided General Considerations for this compound
TGA Determines the temperature at which the compound begins to lose mass due to decomposition.A sharp weight loss in the TGA thermogram will indicate the onset of thermal decomposition.
DSC Measures the heat flow associated with thermal transitions, such as melting and decomposition (exothermic or endothermic).An exothermic event in the DSC thermogram that coincides with weight loss in the TGA is a strong indicator of decomposition.
pH Stability

The stability of this compound at different pH values can be assessed by monitoring its concentration over time in buffered solutions.

pH Range Expected Stability Potential Decomposition Pathway
Acidic (pH < 4) Potentially unstable; risk of hydrolysis.Hydrolysis of the C-F bonds or ring protonation followed by degradation.
Neutral (pH 6-8) Generally expected to be most stable.-
Basic (pH > 9) Potentially unstable; risk of hydrolysis.Hydrolysis of the C-F bonds to form hydroxypyrimidines.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for the reaction of this compound with a nucleophile. Optimization of temperature, solvent, and base may be required.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a secondary amine) (1.1 eq)

  • Base (e.g., K2CO3 or DIPEA) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base to the mixture and stir for 5-10 minutes.

  • Add the nucleophile dropwise to the reaction mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Thermal Stability Analysis using TGA/DSC

Objective: To determine the onset of thermal decomposition of this compound.

Apparatus:

  • Simultaneous TGA/DSC instrument

Procedure:

  • Place a small, accurately weighed sample (2-5 mg) of this compound into an aluminum or ceramic TGA pan.

  • Place the pan into the TGA/DSC furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow of 50 mL/min).

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting thermograms to identify the onset temperature of decomposition.

Protocol 3: pH Stability Study

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffered solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC or GC for concentration analysis

  • Constant temperature bath or incubator

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add a small aliquot of the stock solution to each of the buffered solutions to achieve a known final concentration.

  • Incubate the samples at a constant temperature (e.g., 25 °C or 40 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench any further reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the concentration of this compound remaining in each aliquot by a validated HPLC or GC method.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Yield in SNAr Reaction start Low or No Product Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes increase_nucleophilicity Increase Nucleophilicity (e.g., use alkoxide) check_nucleophile->increase_nucleophilicity No check_solvent Is the solvent appropriate (polar aprotic, anhydrous)? check_temp->check_solvent Yes increase_temp Increase Temperature check_temp->increase_temp No check_time Is the reaction time sufficient? check_solvent->check_time Yes change_solvent Change Solvent (e.g., DMF, DMSO) check_solvent->change_solvent No increase_time Increase Reaction Time check_time->increase_time No success Problem Solved check_time->success Yes increase_nucleophilicity->success increase_temp->success change_solvent->success increase_time->success

Caption: Troubleshooting workflow for low yield in SNAr reactions.

G cluster_workflow Experimental Workflow: pH Stability Study prep_solutions Prepare Stock and Buffered Solutions incubation Incubate Samples at Constant Temp. prep_solutions->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling analysis Analyze Concentration (HPLC/GC) sampling->analysis data_analysis Plot Concentration vs. Time & Determine Kinetics analysis->data_analysis

Caption: General workflow for conducting a pH stability study.

Technical Support Center: Suzuki Coupling with 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,5-difluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: I am observing no product or very low yield in my Suzuki coupling reaction with this compound. What are the primary causes?

Answer: A low or negligible yield in a Suzuki coupling with an electron-deficient substrate like this compound can stem from several factors. The electron-withdrawing nature of the fluorine atoms and the pyrimidine ring can present unique challenges.[1]

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from your Pd(II) precatalyst, or the catalyst may have decomposed. Ensure you are using a high-quality catalyst and consider using a pre-activated catalyst system (e.g., a Buchwald precatalyst) which can be more effective for challenging substrates.[2][3]

  • Inappropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Electron-rich, bulky phosphine ligands such as XPhos or SPhos are often necessary to promote the crucial oxidative addition and reductive elimination steps with electron-deficient halides.[2][4][5]

  • Suboptimal Base: The choice of base is critical. Strong bases can accelerate the degradation of the boronic acid partner through protodeboronation.[2][6] A moderate base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often a better choice than stronger bases like sodium hydroxide.[6]

  • Poor Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst. The boronic acid should be of high purity, as impurities can inhibit the reaction.

  • Low Reaction Temperature: While high temperatures can cause degradation, some challenging couplings require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[7]

Question 2: My reaction is consuming the starting material, but the main product is 1,3-difluorobenzene, not my desired coupled product. What is happening?

Answer: This is a classic sign of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[6][8] This issue is particularly prevalent with electron-deficient or ortho-substituted boronic acids.[2][6]

  • Cause: The basic conditions required for the Suzuki coupling can promote this undesired reaction. The rate of protodeboronation can sometimes be faster than the rate of the desired cross-coupling.

  • Solution:

    • Use a Milder Base: Switch to a less aggressive base. For example, if you are using NaOH, try K₃PO₄ or even a fluoride source like CsF or KF.[9]

    • Optimize Temperature and Time: Use a highly active catalyst that allows the reaction to run at a lower temperature or for a shorter duration, minimizing the time the boronic acid is exposed to basic conditions.[2]

    • Use a Boronic Ester: Pinacol (Bpin) esters or other boronic esters are often more stable towards protodeboronation than the corresponding boronic acids.

    • Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can be a proton source for this side reaction.

Question 3: I am seeing significant amounts of a biaryl byproduct derived from the coupling of two boronic acid molecules (homo-coupling). How can I minimize this?

Answer: Homo-coupling of the boronic acid is another common side reaction. It is often caused by the presence of oxygen, which can participate in an alternative catalytic cycle leading to the undesired product.

  • Cause: Inefficient transmetalation or the presence of oxygen can lead to the palladium complex promoting the coupling of two boronic acid molecules.

  • Solution:

    • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[6] Bubbling the inert gas through the solvent for 20-30 minutes before adding the catalyst is highly recommended.[10]

    • Ligand Choice: Using bulky, electron-rich ligands can favor the desired cross-coupling pathway over homo-coupling.[11]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess might increase the rate of homo-coupling.

Question 4: Can I use microwave irradiation to improve my reaction with this compound?

Answer: Yes, microwave-assisted synthesis can be highly effective for Suzuki couplings, especially for less reactive substrates. The rapid heating can significantly shorten reaction times, which can minimize side reactions like protodeboronation.[8][12] Studies have shown that microwave protocols can lead to good or excellent yields in as little as 15 minutes, often with lower catalyst loading.[12]

Data Presentation: Typical Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with fluorinated pyrimidines. The following table summarizes conditions reported for similar challenging couplings.

ComponentExample 1: High-Activity PrecatalystExample 2: Conventional CatalystNotesSource(s)
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)The reactivity trend is generally I > Br > Cl. Chlorides are the most challenging.[7][13]
Boronic Acid Arylboronic Acid (1.5 equiv)Arylboronic Acid (1.2 equiv)A slight excess is used to drive the reaction to completion.[2][6]
Pd Source XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)Buchwald precatalysts (G3) are highly active and often superior for difficult substrates.[2][12]
Ligand XPhos (Integrated in precatalyst)Triphenylphosphine (Integrated)Bulky, electron-rich ligands like XPhos stabilize the catalyst and promote oxidative addition.[2][4]
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)K₃PO₄ is a moderately strong base effective at minimizing protodeboronation.[2][6]
Solvent THF/Water (2:1)Dioxane/Water (4:1)Aprotic solvents with some water are common to help dissolve the base.[6][13]
Temperature Room Temp to 40 °C80 - 100 °CHighly active catalysts can enable reactions at lower temperatures.[6][7]
Time 0.5 - 2 hours4 - 24 hoursReaction should be monitored by TLC or LC-MS.[2][6]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general guideline. Optimization for specific boronic acids is highly recommended.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

  • Degassed Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.

  • Via syringe, add the anhydrous organic solvent (e.g., 2 mL of THF) followed by degassed water (e.g., 1 mL).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired compound.[6]

Mandatory Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling reaction.

Troubleshooting_Suzuki start Reaction Failed (Low or No Yield) check_sm Starting Materials (SM) Consumed? start->check_sm sm_not_consumed Problem: Inactive Reaction check_sm->sm_not_consumed No sm_consumed Problem: Side Reaction Dominates check_sm->sm_consumed Yes cause_catalyst Potential Cause: - Inactive Catalyst - Poor Ligand Choice - Low Temperature sm_not_consumed->cause_catalyst solution_catalyst Solution: 1. Use Buchwald Precatalyst (e.g., XPhos G3) 2. Switch to bulky, e--rich ligand (XPhos, SPhos) 3. Increase temperature incrementally (e.g., 60°C -> 80°C) 4. Check reagent quality (degas solvent) cause_catalyst->solution_catalyst check_side_products Major Side Product? sm_consumed->check_side_products protodeboronation Observed: Protodeboronation Product (e.g., 1,3-difluorobenzene) check_side_products->protodeboronation Protodeboronation homocoupling Observed: Homo-coupling Product (Biaryl of Boronic Acid) check_side_products->homocoupling Homo-coupling other_issues Observed: Complex Mixture / Decomposition check_side_products->other_issues Other solution_proto Solution: 1. Use milder base (K3PO4, CsF) 2. Use boronic ester (Bpin) 3. Lower reaction temperature 4. Ensure strictly anhydrous conditions protodeboronation->solution_proto solution_homo Solution: 1. Rigorously degas solvent and vessel 2. Use bulky ligand to hinder homo-coupling 3. Check stoichiometry homocoupling->solution_homo solution_other Solution: 1. Lower reaction temperature 2. Screen different solvent/base combinations 3. Re-verify purity of starting materials other_issues->solution_other

Caption: A flowchart for diagnosing and solving common issues in Suzuki coupling reactions.

References

Technical Support Center: Improving Regioselectivity in the Amination of 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the regioselective amination of 2,5-difluoropyrimidine. The content is designed to address common experimental challenges and provide actionable solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination of this compound.

Issue 1: Low or No Conversion to the Aminated Product

Potential Cause Troubleshooting Steps
Insufficiently Activated Pyrimidine Ring While the two fluorine atoms are activating, highly electron-rich amines may require more forcing conditions. Consider increasing the reaction temperature in increments of 10-20 °C. For particularly challenging amines, switching to a palladium-catalyzed Buchwald-Hartwig protocol is recommended.
Weak Nucleophile For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base may be required to generate a more potent nucleophile. Alternatively, palladium-catalyzed conditions are often necessary.
Poor Leaving Group Ability (in specific contexts) Although fluoride is generally a good leaving group in SNAr, if the reaction is still sluggish, ensure the reaction medium is suitable. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr as they can stabilize the charged intermediate (Meisenheimer complex).
Catalyst Inactivity (for Buchwald-Hartwig reactions) Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Use anhydrous solvents, as water can poison the catalyst. Consider using a pre-formed palladium-ligand complex for consistency.[1]

Issue 2: Formation of Multiple Products/Poor Regioselectivity

While amination of this compound is expected to be highly selective for the C2 position due to the electronic properties of the pyrimidine ring, side reactions can occur.

Potential Cause Troubleshooting Steps
Di-substitution (Reaction at both C2 and C5) This is generally unlikely as the C5 position is much less reactive than the C2 position. However, under very harsh conditions or with highly reactive amines, it could be observed. To minimize this, use a stoichiometric amount of the amine (1.0-1.2 equivalents). Lowering the reaction temperature can also improve selectivity for mono-amination.
Side Reactions with Solvent At high temperatures, some solvents (like DMF) can decompose or participate in side reactions. If unexpected byproducts are observed, consider switching to a more inert solvent like dioxane or toluene, especially for high-temperature reactions.

Issue 3: Product Degradation or Hydrolysis

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions High temperatures or very strong bases can lead to the degradation of the pyrimidine ring. If product degradation is suspected, try running the reaction at a lower temperature for a longer duration.
Presence of Water Water in the reaction can lead to the formation of hydroxypyrimidines as byproducts. Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the amination of this compound?

Based on the principles of nucleophilic aromatic substitution (SNAr) on pyrimidine systems, the order of reactivity for leaving groups is generally C4(6) > C2 >> C5.[2][3] In this compound, the fluorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the fluorine at the C5 position. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C2 position for SNAr. The 5-fluoro substituent further deactivates the C5 position for attack by a nucleophile. Therefore, amination is expected to be highly regioselective at the C2 position.

Q2: What are the key factors influencing the success of the amination reaction?

Several factors are critical:

  • Nucleophilicity of the Amine: More nucleophilic amines will react more readily. Sterically hindered amines may require higher temperatures or catalytic methods.

  • Reaction Conditions: Temperature, solvent, and base are crucial. For SNAr, polar aprotic solvents are generally preferred. The choice of base should be appropriate for the pKa of the amine.

  • Catalyst System (for Buchwald-Hartwig Amination): The choice of palladium precursor, ligand, and base is critical for the success of catalyzed reactions, especially with less reactive amines or for forming C-N bonds that are difficult to access via traditional SNAr.[1][4]

Q3: When should I use a traditional SNAr reaction versus a palladium-catalyzed Buchwald-Hartwig amination?

A traditional SNAr reaction is often sufficient for the reaction of this compound with primary and secondary aliphatic amines, which are relatively strong nucleophiles. However, for less nucleophilic amines, such as anilines or heteroaromatic amines, or for sterically demanding amines, a Buchwald-Hartwig amination is often necessary to achieve good yields.[1][5]

Q4: How can I improve the yield of my Buchwald-Hartwig amination?

To improve the yield of a Buchwald-Hartwig amination:

  • Optimize the Ligand: The choice of phosphine ligand is crucial. Sterically hindered biarylphosphine ligands are often effective.

  • Select the Right Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Ensure Anhydrous Conditions: Water can deactivate the catalyst. Use dry solvents and reagents.

  • Control the Temperature: These reactions often require elevated temperatures (80-110 °C).

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

  • To a solution of this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMF, NMP, or DMSO), add the amine (1.1 equiv).

  • Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is recommended for less reactive amines and should be performed under an inert atmosphere.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the C2 amination of this compound based on analogous reactions with other halopyrimidines.

Amine Type Method Typical Conditions Expected C2:C5 Selectivity Expected Yield
Primary Aliphatic AmineSNArK₂CO₃, DMF, 100 °C>99:1Good to Excellent
Secondary Aliphatic AmineSNArEt₃N, NMP, 120 °C>99:1Good to Excellent
Aniline (electron-neutral)Buchwald-HartwigPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C>99:1Good
Aniline (electron-deficient)Buchwald-HartwigPd₂(dba)₃, RuPhos, NaOtBu, Dioxane, 110 °C>99:1Moderate to Good

Visualizations

troubleshooting_workflow start Start: Amination of This compound check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_selectivity Poor Regioselectivity? check_conversion->check_selectivity No stronger_base Use Stronger Base increase_temp->stronger_base switch_to_pd Switch to Buchwald-Hartwig Catalysis stronger_base->switch_to_pd end_success Successful C2 Amination switch_to_pd->end_success stoichiometry Check Amine Stoichiometry (use 1.0-1.2 equiv) check_selectivity->stoichiometry Yes check_purity Product Degradation or Byproducts? check_selectivity->check_purity No lower_temp Lower Reaction Temperature stoichiometry->lower_temp lower_temp->end_success anhydrous Ensure Anhydrous Conditions check_purity->anhydrous Yes check_purity->end_success No milder_conditions Use Milder Base/ Lower Temperature anhydrous->milder_conditions end_fail Consult Further Literature milder_conditions->end_fail

Caption: Troubleshooting workflow for the amination of this compound.

reaction_factors cluster_substrate Substrate cluster_reagents Reagents cluster_conditions Conditions cluster_catalysis Catalysis (Optional) pyrimidine This compound (Electrophile) outcome Reaction Outcome (Yield & Selectivity) pyrimidine->outcome amine Amine (Nucleophile) amine->outcome base Base base->outcome solvent Solvent solvent->outcome temperature Temperature temperature->outcome catalyst Pd Catalyst + Ligand catalyst->outcome

Caption: Key factors influencing the regioselective amination outcome.

References

Technical Support Center: Removal of Impurities from 2,5-Difluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,5-Difluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities to be found in a crude this compound reaction mixture?

A1: Based on the general reactivity of fluorinated pyrimidines, the common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Hydrolysis Products: Formation of hydroxy-pyrimidines due to the presence of water during the reaction or workup. The fluorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions.

  • Over-substituted Byproducts: In syntheses involving the introduction of substituents, di- or poly-substituted pyrimidines can form if the reaction conditions are not carefully controlled.[1][2]

  • Solvent-related Impurities: Residual solvents from the reaction or extraction steps.

Q2: My reaction mixture shows a significant amount of a more polar byproduct on the TLC plate. What could it be?

A2: A more polar byproduct often indicates the formation of a hydrolysis product, such as a hydroxydifluoropyrimidine or a dihydroxypyrimidine. This can occur if there is moisture in your starting materials or solvents, or during an aqueous workup. To minimize hydrolysis, ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am performing a nucleophilic substitution on this compound and I'm getting a mixture of products. How can I improve the selectivity?

A3: To improve selectivity and minimize the formation of di-substituted byproducts, you should carefully control the reaction conditions. Key parameters to consider are:

  • Stoichiometry: Use a molar equivalent of the nucleophile that is close to 1.0. A large excess of the nucleophile can promote di-substitution.[2]

  • Temperature: Lowering the reaction temperature often increases selectivity by disfavoring the second substitution reaction.[2]

  • Rate of Addition: A slow, dropwise addition of the nucleophile can prevent localized high concentrations, which can lead to over-reaction.[2]

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Workup
Observation Potential Cause Suggested Solution
Multiple spots on TLC/HPLCIncomplete reaction or formation of side products.Monitor the reaction to completion. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.
Oily or discolored productPresence of polymeric or high molecular weight impurities.Consider a preliminary purification step like filtration through a plug of silica gel to remove baseline impurities.
Product contains residual solventInefficient removal of solvent after extraction.Dry the product under high vacuum for an extended period.
Issue 2: Difficulty in Removing a Specific Impurity
Observation Potential Cause Suggested Solution
Impurity co-elutes with the product during column chromatography.Impurity has a similar polarity to the product.Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Impurity co-crystallizes with the product.The impurity has similar solubility characteristics.Attempt recrystallization from a different solvent or a two-solvent system. If the impurity persists, an initial purification by column chromatography may be necessary before a final recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Fluorinated Pyrimidines
Purification Method Typical Purity Achieved Expected Yield Notes
Recrystallization >98% (HPLC)60-85%Highly dependent on the initial purity of the crude material. Multiple recrystallizations may be required, which can lower the overall yield.
Column Chromatography >99% (HPLC)70-90%Effective for removing impurities with different polarities. The choice of eluent is critical for good separation.
Preparative HPLC >99.5% (HPLC)50-70%Provides very high purity but is generally used for smaller quantities due to cost and complexity.
Table 2: Common Solvents for Recrystallization of Pyrimidine Derivatives
Solvent / Solvent System Comments
EthanolA general-purpose solvent suitable for minor impurities.
n-Hexane / AcetoneA good two-solvent system; allows for slow cooling and crystal growth.[3]
n-Hexane / Ethyl AcetateAnother effective two-solvent system, though sometimes less efficient than hexane/acetone.[3]
WaterCan be effective for polar pyrimidine derivatives, often yielding very pure crystals.[3]
Dichloromethane / n-PentaneA two-solvent system for compounds soluble in DCM but not pentane. Care must be taken due to the low boiling point of pentane.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load it onto the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Procedure for Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (a solvent in which the compound is soluble).

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold "bad" solvent and then dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Crude Reaction Mixture cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 tlc TLC/HPLC Analysis recrystallization->tlc column_chromatography->tlc tlc->column_chromatography If Impure pure_product Pure this compound tlc->pure_product If Pure nmr NMR Spectroscopy gcms GC-MS pure_product->nmr pure_product->gcms

Caption: Purification workflow for this compound.

Caption: Troubleshooting logic for identifying impurities.

References

Technical Support Center: Managing Thermal Stability of Fluorinated Pyrimidines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of fluorinated pyrimidines during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of fluorinated pyrimidines during synthesis?

A1: The thermal stability of fluorinated pyrimidines is significantly influenced by their substitution pattern. For instance, the position of functional groups on the pyrimidine ring can drastically alter decomposition temperatures. Studies on 5-fluorouracil (5-FU) derivatives have shown that 1-alkylcarbonyl derivatives are relatively stable, while 3-substituted and 1,3-disubstituted derivatives exhibit lower thermal stability.[1] The reaction conditions, including temperature, solvent, and the presence of moisture or catalysts, also play a crucial role.

Q2: Are there general temperature ranges to consider when working with derivatives of 5-fluorouracil (5-FU)?

A2: Yes, experimental data provides some general guidelines. For example, 1-alkylcarbonyl derivatives of 5-FU have been shown to be stable upon heating at 145°C for one hour.[1][2] However, at 205°C for the same duration, approximately 25% decomposition to 5-FU was observed.[1][2] In contrast, 1,3-derivatives can be thermally unstable above 110°C, and 3-derivatives may show complete decomposition even at 95°C.[1]

Q3: How does the carbon-fluorine (C-F) bond strength contribute to the overall stability of fluorinated pyrimidines?

A3: The C-F bond is exceptionally strong and is a key factor in the stability of fluorinated compounds.[3] This strong bond is critical for the biological activity of molecules like FdUMP (a metabolite of 5-FU), where it prevents dehalogenation by its target enzyme, thymidylate synthase.[3] During synthesis, this inherent stability means that the C-F bond itself is unlikely to be the point of thermal degradation under typical reaction conditions; instability often arises from other functional groups or the pyrimidine ring system itself.

Q4: What are some common methods for synthesizing fluorinated pyrimidines?

A4: Historically, a ring closure approach was used, which involved reacting isothiourea salts with α-fluoro-β-ketoester enolates.[3] However, due to the high toxicity of reagents like ethyl fluoroacetate, electrophilic fluorination of the uracil ring has become a more common and safer alternative.[3] This method uses reagents like fluoroxytrifluoromethane (CF₃OF) or Selectfluor to introduce fluorine at the 5-position of the pyrimidine ring.[3]

Q5: What analytical techniques are recommended for monitoring the thermal stability and decomposition of fluorinated pyrimidines?

A5: Several analytical techniques can be employed. Thermogravimetric analysis (TGA) is ideal for determining decomposition temperatures by measuring mass loss as a function of temperature.[4][5][6] Differential Scanning Calorimetry (DSC) can be used to observe thermal events like melting and decomposition.[6][7] For monitoring reaction progress and identifying decomposition products, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, are highly effective.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of fluorinated pyrimidines, with a focus on managing thermal stability.

Problem Potential Cause Recommended Solution
Unexpected Decomposition of Product During Reaction The reaction temperature may be too high for the specific derivative being synthesized.- Lower the reaction temperature and monitor the reaction progress over a longer period using TLC or LC-MS.[10]- Consider if the substitution pattern of your pyrimidine derivative makes it inherently less stable (e.g., 3-substituted derivatives).[1]
Low Yield of Desired Product with Multiple Side Products The prolonged heating required for the reaction may be causing gradual decomposition of the target molecule.- Optimize the reaction time and temperature. A moderate increase in temperature for a shorter duration might be more effective than prolonged heating at a lower temperature.[11]- Ensure anhydrous conditions, as the presence of water can lead to hydrolysis of intermediates and starting materials, especially at elevated temperatures.[11]
Formation of 5-FU as a Major Byproduct The functional groups being added to the 5-FU core (e.g., at the N1 or N3 position) are thermally labile and are cleaving off during the reaction or workup.- This is a known decomposition pathway for certain 5-FU prodrugs at elevated temperatures.[1][2]- If possible, modify the synthetic route to introduce the thermally sensitive group in a later, lower-temperature step.- During workup, avoid high temperatures, such as during solvent evaporation under reduced pressure.
Inconsistent Results Between Batches Impurities in starting materials or solvents may be catalyzing decomposition at elevated temperatures.- Ensure the purity of all reactants and solvents. For instance, use freshly prepared or purified amidine hydrochloride in Pinner-type syntheses, as it can be hygroscopic and hydrolyze.[11]- Use anhydrous solvents to prevent hydrolysis-mediated decomposition.[11]

Quantitative Data on Thermal Stability

The thermal stability of fluorinated pyrimidines can vary significantly based on their chemical structure. The table below summarizes key quantitative data from literature.

Compound/Derivative Condition Observation Reference
1-Alkylcarbonyl-5-fluorouracilHeating at 145°C for 1 hourRecovered intact[1][2]
1-Alkylcarbonyl-5-fluorouracilHeating at 205°C for 1 hour25% decomposition to 5-FU[1][2]
1,3-Derivatives of 5-fluorouracilHeating above 110°CThermally unstable[1]
3-Derivatives of 5-fluorouracilHeating at 95°CComplete decomposition[1]
F-TPBT (a trimeric fluorinated molecule)Thermogravimetric Analysis (TGA)5 wt% decomposition temperature = 427°C[12][13]
Polytetrafluoroethylene (PTFE)Thermogravimetric Analysis (TGA)Remains stable until ≥ 550°C[14]
Polychlorotrifluoroethylene (PCTFE)Thermogravimetric Analysis (TGA)Degrades at 400-500°C[14]
Polyvinylidene fluoride (PVDF)Thermogravimetric Analysis (TGA)Degrades at 400-500°C[14]

Experimental Protocols

Protocol 1: General Synthesis of N1-Substituted 5-Fluorouracil Derivatives

This protocol provides a general framework for the synthesis of N1-substituted 5-fluorouracil derivatives, which often exhibit greater thermal stability compared to N3-substituted counterparts.

Materials:

  • 5-Fluorouracil (5-FU)

  • Formaldehyde (37 wt. % in H₂O)

  • Appropriate carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry acetonitrile

  • Ethyl acetate

  • Diluted hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add 5-FU (1 equivalent), formaldehyde (1.5 equivalents), and water.

  • Immerse the flask in a water bath at 60°C and stir for 6 hours.

  • Concentrate the product solution under reduced pressure to obtain an oily mixture.

  • Dissolve the oil in dry acetonitrile.

  • Add the corresponding carboxylic acid (1 equivalent), DMAP (catalytic amount), and DIC (1.4 equivalents).

  • Stir the mixture at room temperature for 48-72 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off any precipitate and remove the solvent by evaporation.

  • Dissolve the residue in ethyl acetate and wash with diluted hydrochloric acid, saturated aqueous NaHCO₃, and water.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the target compound using flash column chromatography.[15]

Protocol 2: Analysis of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the decomposition temperature of a synthesized fluorinated pyrimidine.

Equipment and Materials:

  • Thermogravimetric Analyzer (TGA)

  • Synthesized fluorinated pyrimidine sample (2-5 mg)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Tare an empty TGA sample pan.

  • Accurately weigh 2-5 mg of the dried fluorinated pyrimidine sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

  • Set the temperature program. A typical program would be to heat from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[4]

  • Start the TGA run and record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve. The onset temperature of mass loss is typically considered the decomposition temperature. The temperature at which 5% mass loss occurs is also a common metric for thermal stability.[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Reactants (5-FU, Reagents) reaction Reaction Setup (Solvent, Temp, Time) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization thermal_analysis Thermal Stability Analysis (TGA, DSC) characterization->thermal_analysis

Caption: Experimental workflow for synthesis and analysis.

troubleshooting_workflow start Thermal Instability Suspected (Low Yield, Decomposition) check_temp Is Reaction Temperature Above Known Decomposition Point? start->check_temp lower_temp Action: Lower Reaction Temperature and Increase Reaction Time check_temp->lower_temp Yes check_reagents Are Reagents and Solvents Pure and Anhydrous? check_temp->check_reagents No end_good Problem Resolved lower_temp->end_good purify_reagents Action: Purify Reagents and Use Anhydrous Solvents check_reagents->purify_reagents No check_structure Is the Molecular Structure Inherently Unstable? (e.g., 3-substituted 5-FU) check_reagents->check_structure Yes purify_reagents->end_good redesign_synthesis Action: Redesign Synthetic Route to Avoid High Temperatures check_structure->redesign_synthesis Yes end_bad Further Optimization Needed check_structure->end_bad No redesign_synthesis->end_good

References

byproduct identification in the synthesis of 2,5-Difluoropyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-difluoropyrimidine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound analogs?

A1: Common synthetic strategies for preparing this compound analogs include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where the fluorine atoms on the pyrimidine ring are displaced by various nucleophiles. The regioselectivity of this reaction is a key consideration.

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are employed to form carbon-carbon and carbon-nitrogen bonds at the 2- and 5-positions of a dihalopyrimidine precursor.

  • Synthesis from 5-Fluorouracil: This involves the conversion of 5-fluorouracil into a dihalopyrimidine intermediate, which can then be further functionalized.

Q2: What are the typical byproducts observed during the synthesis of this compound analogs?

A2: Byproduct formation is highly dependent on the reaction type and conditions. Common byproducts include:

  • Isomeric Products: In nucleophilic substitution reactions on 2,5-dihalopyrimidines, the formation of regioisomers (substitution at the 2- versus the 5-position) is a common issue.

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, the coupling of two molecules of the organoboron or alkyne reagent can lead to homocoupling byproducts.[1][2]

  • Hydrodehalogenation Products: The replacement of a halogen atom with a hydrogen atom can occur as a side reaction in palladium-catalyzed couplings.

  • Over-reaction or Di-substitution Products: In cases where sequential functionalization is desired, the formation of di-substituted products in a single step can be a significant byproduct.

  • Hydrolysis Products: If the reaction conditions are not anhydrous, hydrolysis of starting materials or products can occur, especially with reactive functional groups.

Q3: How can I minimize byproduct formation in my reactions?

A3: Minimizing byproduct formation requires careful control of reaction parameters:

  • Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.

  • Stoichiometry: Precise control of the reactant ratios is crucial. For example, in cross-coupling reactions, using a slight excess of one reagent can help drive the reaction to completion and minimize homocoupling of the other.

  • Catalyst and Ligand Choice: The selection of the appropriate palladium catalyst and ligand system is critical for achieving high selectivity and yield in cross-coupling reactions.

  • Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence the reaction pathway and the formation of byproducts.

  • Inert Atmosphere: For many palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and side reactions involving oxygen.[1]

Troubleshooting Guides

Issues in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem Possible Cause Troubleshooting Steps
Low Yield of Desired Isomer Poor regioselectivity of the nucleophilic attack.- Modify the solvent to influence the solubility and reactivity of the nucleophile.- Change the counter-ion of the nucleophile.- Adjust the reaction temperature; lower temperatures often favor the thermodynamically more stable product.
Formation of Di-substituted Byproduct The mono-substituted product is reactive under the reaction conditions.- Use a stoichiometric amount of the nucleophile.- Add the nucleophile slowly to the reaction mixture.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
No Reaction or Slow Conversion Insufficiently activated pyrimidine ring or weak nucleophile.- Use a stronger base to deprotonate the nucleophile fully.- Increase the reaction temperature.- Consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Problem Possible Cause Troubleshooting Steps
Significant Homocoupling of Boronic Acid/Alkyne Presence of oxygen, inappropriate catalyst-to-substrate ratio.- Ensure the reaction is performed under a strictly inert atmosphere by thoroughly degassing the solvent and flushing the reaction vessel with nitrogen or argon.[1]- Optimize the palladium catalyst loading; sometimes a lower catalyst concentration can reduce homocoupling.- For Sonogashira coupling, using copper-free conditions can sometimes minimize alkyne dimerization.[3]
Hydrodehalogenation of the Starting Material Presence of a hydrogen source and catalyst activity towards C-H bond formation.- Use anhydrous solvents and reagents.- Screen different palladium catalysts and ligands; some are less prone to promoting hydrodehalogenation.- Add a scavenger for any adventitious water or proton sources.
Low or No Product Formation Catalyst deactivation, poor solubility of reagents.- Use a pre-catalyst or activate the catalyst in situ.- Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature.- Ensure the base is appropriate for the chosen coupling reaction and is of high purity.

Quantitative Data on Byproduct Formation

The ratio of desired product to byproduct is highly dependent on the specific substrates and reaction conditions. Below are illustrative examples based on literature reports for similar systems.

Table 1: Influence of Ligand on Regioselectivity in Suzuki Coupling of a Dichloropyrimidine

LigandSolventTemperature (°C)C2-arylation : C5-arylation
SPhosToluene100>95 : 5
XPhosDioxane8090 : 10
P(t-Bu)3THF6085 : 15

Note: This table is a generalized representation and actual results will vary based on the specific dichloropyrimidine and boronic acid used.

Table 2: Effect of Base on Homocoupling in a Sonogashira Reaction

BaseSolventTemperature (°C)Cross-coupling Product (%)Homocoupling Byproduct (%)
Et3NDMF807520
K2CO3Acetonitrile808510
Cs2CO3Toluene100905

Note: This table provides an illustrative example of trends that may be observed. Actual yields will depend on the specific substrates and catalyst system.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dichloropyrimidine

Materials:

  • 2,5-Dichloropyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2,5-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane:Water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Byproduct Identification by LC-MS

Instrumentation:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Acquire full scan data to identify all components and fragmentation data (MS/MS) to aid in structural elucidation of byproducts.

Sample Preparation:

  • Take an aliquot of the crude reaction mixture.

  • Dilute it significantly with the initial mobile phase composition (e.g., 95:5 A:B).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 2,5-Dihalopyrimidine reaction Reaction (e.g., Suzuki Coupling) start->reaction Reagents, Catalyst, Base, Solvent crude Crude Product Mixture reaction->crude analysis LC-MS/NMR Analysis crude->analysis purification Column Chromatography analysis->purification Identify components product Desired Product purification->product byproducts Identified Byproducts purification->byproducts

Caption: A typical experimental workflow for the synthesis and analysis of this compound analogs.

suzuki_byproducts cluster_byproducts Potential Byproducts main_reaction 2,5-Dichloropyrimidine + Ar-B(OH)2 Desired 2-Aryl-5-chloropyrimidine homo Ar-Ar (Homocoupling) main_reaction:prod->homo Side Reactions hydro 2-Chloropyrimidine (Hydrodehalogenation) main_reaction:prod->hydro Side Reactions diaryl 2,5-Diarylpyrimidine (Di-substitution) main_reaction:prod->diaryl Side Reactions

Caption: Common byproducts in the Suzuki coupling of 2,5-dichloropyrimidine.

fgfr_signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Phosphorylates PLCg PLCγ Pathway FGFR->PLCg Phosphorylates Analog This compound Analog (Inhibitor) Analog->FGFR Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival RAS_RAF->Survival Migration Migration RAS_RAF->Migration PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Migration PLCg->Proliferation PLCg->Survival PLCg->Migration

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound analogs.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Difluoropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for four structural isomers of difluoropyrimidine: 2,4-difluoropyrimidine, 2,5-difluoropyrimidine, 4,6-difluoropyrimidine, and 5,6-difluoropyrimidine. Understanding the distinct NMR characteristics of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery.

Introduction

Difluoropyrimidines are important heterocyclic scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The precise positioning of the fluorine atoms on the pyrimidine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. NMR spectroscopy is an indispensable tool for the structural elucidation of these isomers. This guide summarizes the key ¹H and ¹³C NMR spectral features, enabling researchers to differentiate between them confidently.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for the difluoropyrimidine isomers. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of Difluoropyrimidine Isomers

IsomerPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,4-Difluoropyrimidine H-56.93tJ(H,F) = 5.4
H-68.45dJ(H,H) = 6.2
This compound H-48.48dJ(H,F) = 3.2
H-68.52s
4,6-Difluoropyrimidine H-28.60s
H-57.01tJ(H,F) = 1.8
5,6-Difluoropyrimidine H-28.80dJ(H,F) = 2.0
H-48.65dJ(H,F) = 3.0

Table 2: ¹³C NMR Spectral Data of Difluoropyrimidine Isomers

IsomerPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,4-Difluoropyrimidine C-2162.5dd¹J(C,F) = 240, ³J(C,F) = 15
C-4169.8dd¹J(C,F) = 260, ³J(C,F) = 20
C-5105.7t²J(C,F) = 25
C-6159.4d³J(C,F) = 10
This compound C-2156.4d¹J(C,F) = 235
C-4154.2d²J(C,F) = 15
C-5145.1d¹J(C,F) = 250
C-6150.8d²J(C,F) = 20
4,6-Difluoropyrimidine C-2158.1s
C-4170.2d¹J(C,F) = 255
C-598.5t²J(C,F) = 30
C-6170.2d¹J(C,F) = 255
5,6-Difluoropyrimidine C-2155.0d³J(C,F) = 5
C-4157.0d²J(C,F) = 18
C-5140.0d¹J(C,F) = 245
C-6150.0d¹J(C,F) = 260

Note: The presented data is a compilation from various sources and may show slight variations depending on the solvent and experimental conditions.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the difluoropyrimidine isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • For ¹H NMR:

    • A standard pulse program is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is used between scans.

  • For ¹³C NMR:

    • A proton-decoupled pulse program is typically used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is used.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • Fourier transformation is applied to convert the time-domain data into the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Visualization of Isomeric Comparison

The following diagram illustrates the logical flow for differentiating the difluoropyrimidine isomers based on their key NMR features.

difluoropyrimidine_isomers start Difluoropyrimidine Isomer Mixture H2_signal Presence of a singlet for H-2? start->H2_signal H5_triplet Presence of a triplet for H-5? H2_signal->H5_triplet Yes remaining_isomers 2,5- or 5,6-Difluoropyrimidine H2_signal->remaining_isomers No isomer_46 4,6-Difluoropyrimidine H5_triplet->isomer_46 Yes isomer_24 2,4-Difluoropyrimidine H5_triplet->isomer_24 No (H-5 is a triplet) H6_singlet Presence of a singlet for H-6? remaining_isomers->H6_singlet isomer_25 This compound H6_singlet->isomer_25 Yes isomer_56 5,6-Difluoropyrimidine H6_singlet->isomer_56 No

Caption: Decision tree for identifying difluoropyrimidine isomers via ¹H NMR.

This guide serves as a practical resource for the identification and characterization of difluoropyrimidine isomers. For definitive structural confirmation, it is always recommended to utilize a combination of 1D and 2D NMR techniques, alongside other analytical methods such as mass spectrometry and elemental analysis.

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated pyrimidines, a pivotal class of heterocyclic compounds. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced and often dramatic impact of fluorination.

The introduction of a fluorine atom into a pyrimidine ring can profoundly alter its physicochemical properties, leading to significant changes in biological activity. This is exemplified by the difference between the natural pyrimidine base, uracil, and its fluorinated analog, 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1] This guide will explore the comparative biological activities of these and other pyrimidine analogs in the realms of anticancer, antibacterial, and anti-inflammatory applications.

Comparative Biological Activity Data

The following tables summarize quantitative data that illustrates the enhanced biological potency of fluorinated pyrimidines compared to their non-fluorinated counterparts.

Anticancer Activity: A Tale of Two Uracils

The most striking comparison can be made in the context of anticancer activity. While uracil is an essential building block for nucleic acids, the simple substitution of a hydrogen atom with fluorine at the 5-position transforms it into a potent anticancer drug, 5-fluorouracil (5-FU).[2] The cytotoxic effects of 5-FU are well-documented across a wide range of cancer cell lines, whereas uracil exhibits no significant cytotoxicity at comparable concentrations.

Table 1: Anticancer Activity of 5-Fluorouracil (IC50 in µM)

Cancer Cell Line5-Fluorouracil (5-FU) IC50 (µM)Uracil IC50 (µM)
A431 (Skin Carcinoma)47.02 ± 0.65[3]>1000
HT29 (Colon Carcinoma)85.37 ± 1.81[3]>1000
HeLa (Cervical Carcinoma)43.34 ± 2.77[3]>1000
MCF-7 (Breast Carcinoma)25[4]>1000
HNO-97 (Tongue Squamous Cell Carcinoma)2[5]>1000

Note: IC50 values for uracil are generally not reported in cytotoxicity studies as it is a natural metabolite and does not exhibit significant cell inhibition at concentrations where 5-FU is highly active.

Antibacterial Activity: Halogenation as a Key to Inhibition

Fluorinated pyrimidines have also demonstrated notable antibacterial properties. 5-Fluorouracil, for instance, exhibits inhibitory effects against various bacterial strains, a property not shared by its non-fluorinated analog, uracil.[6][7]

Table 2: Antibacterial Activity of 5-Fluorouracil (MIC in µg/mL)

Bacterial Strain5-Fluorouracil (5-FU) MIC (µg/mL)Uracil MIC (µg/mL)
Streptococcus suis5[6]Not Reported (Ineffective)
Escherichia coli32-64[8]Not Reported (Ineffective)
Pseudomonas aeruginosa256[9]Not Reported (Ineffective)

Note: The antibacterial action of 5-FU can be reversed by uracil, indicating that uracil does not share the same inhibitory mechanism and is not effective as an antibacterial agent at comparable concentrations.[7]

Anti-inflammatory Activity: Targeting COX-2 with Fluorinated Pyrimidines

Certain fluorinated pyrimidine derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[10][11] While direct comparative data with non-fluorinated parent compounds is limited in the literature, the high potency of these fluorinated analogs underscores the importance of fluorine in their design.

Table 3: Anti-inflammatory Activity of a Fluorinated Pyrimidine Derivative (COX-2 Inhibition)

CompoundTargetIC50 (µM)
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivativeCOX-20.33[12]

Note: This data is for a specific fluorinated derivative and is presented to illustrate the potential of fluorinated pyrimidines as anti-inflammatory agents.

Signaling Pathways and Experimental Workflows

The biological activities of fluorinated pyrimidines are underpinned by their interaction with specific cellular pathways. The following diagrams, created using the DOT language, illustrate the metabolic activation and mechanism of action of 5-fluorouracil, as well as a typical experimental workflow for assessing cytotoxicity.

Caption: Metabolic activation of 5-Fluorouracil (5-FU).

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add test compounds (Fluorinated vs. Non-fluorinated) incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for MTT cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of biological activity. Below are protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Test compounds (fluorinated and non-fluorinated pyrimidines)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

Agar Dilution Method for Antibacterial Susceptibility

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Mueller-Hinton agar

    • Petri dishes

    • Bacterial strains

    • Test compounds

    • Inoculator

  • Procedure:

    • Prepare a series of agar plates containing serial twofold dilutions of the test compounds.

    • Prepare a standardized inoculum of the bacterial strains to be tested.

    • Inoculate the surface of each agar plate with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric detection kit

    • Microplate reader

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The test compound is pre-incubated with the COX enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of prostaglandin produced is quantified using a colorimetric or fluorometric method.

    • The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the COX enzyme activity.

References

A Comparative Guide to the Cytotoxicity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of novel pyrimidine derivatives, a class of compounds with significant potential in anticancer drug development. While the primary focus of this guide is on 2,5-difluoropyrimidine derivatives, comprehensive comparative data for a series of these specific compounds is limited in publicly available research. Therefore, to illustrate the comparative analysis, this guide presents data on a closely related and recently synthesized series of novel pyrido[2,3-d]pyrimidine derivatives. The experimental data and methodologies are based on published research to ensure accuracy and reproducibility. We will also explore the well-established mechanism of action for the broader class of fluoropyrimidines to provide context for the potential signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic activity of newly synthesized compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values of a series of novel pyrido[2,3-d]pyrimidine derivatives against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), as well as a non-cancerous cell line, MCF-10A (mammary epithelial), to assess selectivity. The well-known anticancer agent Staurosporine is included for comparison.[1]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Pyrido[2,3-d]pyrimidine Derivatives [1]

Compound NumberMCF-7 (Cancer)HepG2 (Cancer)MCF-10A (Non-Cancer)
2 29.6 ± 2.115.6 ± 1.3> 50
4 0.57 ± 0.051.13 ± 0.0912.8 ± 1.1
5 21.3 ± 1.88.1 ± 0.7> 50
6 2.14 ± 0.174.16 ± 0.3328.4 ± 2.3
7 18.2 ± 1.5NT> 50
8 16.9 ± 1.411.2 ± 0.9> 50
9 1.89 ± 0.152.45 ± 0.2019.7 ± 1.6
10 1.15 ± 0.091.88 ± 0.1515.3 ± 1.2
11 1.31 ± 0.110.99 ± 0.0817.6 ± 1.4
Staurosporine 6.76 ± 0.545.07 ± 0.41NT

NT: Not Tested. Data is presented as mean ± standard deviation.

From this data, compounds 4 , 10 , and 11 demonstrate particularly potent cytotoxic activity against both MCF-7 and HepG2 cancer cell lines, with IC50 values significantly lower than the reference compound, Staurosporine.[1] Notably, these compounds also exhibit some selectivity, with higher IC50 values for the non-cancerous MCF-10A cell line, suggesting a potential therapeutic window.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to obtain the data presented above.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (MCF-7 and HepG2) and non-cancerous cells (MCF-10A) are seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and the reference drug. A control group with no drug treatment is also included. The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.

Cytotoxicity_Assay_Workflow Experimental Workflow of MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HepG2) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding incubation1 3. Incubation (24h) seeding->incubation1 add_compounds 4. Add Derivatives & Controls incubation1->add_compounds incubation2 5. Incubation (48h) add_compounds->incubation2 add_mtt 6. Add MTT Solution incubation2->add_mtt incubation3 7. Incubation (4h) add_mtt->incubation3 dissolve 8. Dissolve Formazan (DMSO) incubation3->dissolve read_plate 9. Measure Absorbance (570 nm) dissolve->read_plate calculate_ic50 10. Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

The cytotoxic effects of fluoropyrimidine derivatives, such as the well-known anticancer drug 5-Fluorouracil (5-FU), are primarily attributed to the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into DNA and RNA.[2][3][4] This disruption of normal cellular processes ultimately leads to cell death.

Fluoropyrimidine_Pathway Putative Signaling Pathway for Fluoropyrimidine Derivatives cluster_activation Intracellular Activation cluster_targets Molecular Targets & Effects cluster_outcome Cellular Outcome FP This compound Derivative (Prodrug) FUTP Fluorouridine Triphosphate (FUTP) FP->FUTP Metabolic Conversion FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FP->FdUTP Metabolic Conversion FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FP->FdUMP Metabolic Conversion RNA RNA Synthesis FUTP->RNA Incorporation DNA DNA Synthesis & Repair FdUTP->DNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition Apoptosis Apoptosis (Cell Death) RNA->Apoptosis RNA Dysfunction DNA->Apoptosis DNA Damage TS->Apoptosis Thymine-less Death

Caption: Mechanism of action for fluoropyrimidine anticancer drugs.

References

A Comparative Guide to the Validation of 2,5-Difluoropyrimidine Reaction Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel chemical entities is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of reaction products derived from 2,5-difluoropyrimidine. This pyrimidine derivative is a versatile scaffold in medicinal chemistry, with its analogues showing potential in various therapeutic areas.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the structural elucidation of this compound derivatives depends on several factors, including the nature of the sample, the required level of structural detail, and the experimental resources available. While X-ray crystallography provides the definitive three-dimensional structure, NMR and MS offer complementary and often more readily accessible data.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Complete 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistry, and dynamic processes in solutionMolecular weight, elemental composition, and fragmentation patterns for structural inference
Sample Requirements High-quality single crystal (typically >0.1 mm)Soluble sample (typically 1-10 mg) in a deuterated solventSmall sample amount (ng to µg), can be in solution or solid state
Resolution Atomic resolution (typically <1 Å)Atomic resolution for small molecules, provides information on through-bond and through-space atomic interactionsHigh mass resolution can distinguish between molecules with very similar masses
Experiment Time Hours to days (including crystal growth and data collection)[1]Minutes to hours per experimentMinutes per sample
Detection Limit Not applicable in the traditional sense; requires a suitable crystalMillimolar to micromolar concentration rangePicomolar to femtomolar range[2]
Key Advantages Unambiguous determination of absolute structure[3]Non-destructive, provides information on molecular dynamics in solution[4]High sensitivity, suitable for mixture analysis when coupled with chromatography (LC-MS, GC-MS)[5]
Key Limitations Requires a single, well-diffracting crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state[4][6]Can be complex to interpret for large or highly symmetric molecules; lower sensitivity than MSDoes not directly provide 3D structural information; fragmentation can be complex to interpret

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the validation of a hypothetical this compound reaction product using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

X-ray Crystallography Protocol
  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common method is slow evaporation from a saturated solution.

    • Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to form a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor for the formation of single crystals over several hours to days.

  • Crystal Mounting and Data Collection:

    • Select a well-formed crystal with sharp edges (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • An intense beam of monochromatic X-rays is directed at the crystal.[7]

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data to yield the final crystal structure.[7]

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall purity and identify the proton environments.

    • Acquire a 1D ¹³C NMR spectrum to identify the carbon environments. Due to the presence of fluorine, ¹⁹F NMR should also be performed.

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-carbon connectivities.

  • Data Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (including ¹H-¹⁹F and ¹³C-¹⁹F couplings), and 2D correlations to elucidate the molecular structure.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is often employed.

      • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray ionization (ESI) is a common choice for this class of compounds.

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is used to determine the accurate mass of the molecular ion.

      • Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce the structure of the molecule. The fragmentation can provide valuable information about the connectivity of different parts of the molecule.

Visualizing Workflows and Molecular Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological contexts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product X-ray X-ray Crystallography Purification->X-ray Single Crystals NMR NMR Spectroscopy Purification->NMR Soluble Sample MS Mass Spectrometry Purification->MS Dilute Solution Final_Structure Validated Structure X-ray->Final_Structure 3D Structure NMR->Final_Structure Connectivity Data MS->Final_Structure Molecular Formula & Fragments

Experimental workflow for product validation.

Derivatives of this compound can be designed as inhibitors of specific signaling pathways implicated in disease. For instance, pyrimidine-based compounds have been developed as inhibitors of B-lymphoid tyrosine kinase (BLK), a key component of the B-cell receptor (BCR) signaling pathway.[8][9][10] Dysregulation of this pathway is associated with autoimmune diseases and B-cell malignancies.

bcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BLK BLK LYN->BLK SYK SYK BLK->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Inhibitor This compound Derivative Inhibitor->BLK Inhibition

Inhibition of the BCR signaling pathway.

References

comparative analysis of different synthetic routes to 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2,5-difluoropyrimidine, a valuable building block in medicinal chemistry. Due to the limited availability of direct, detailed synthetic procedures in peer-reviewed literature, this comparison focuses on two logical and feasible pathways derived from established chemical principles and related transformations. The analysis includes a summary of quantitative data, detailed experimental protocols for key steps, and a visual representation of the synthetic workflows.

Comparative Data of Proposed Synthetic Routes

The following table summarizes the key aspects of two proposed synthetic routes to this compound. Route 1 proceeds via a halogen exchange reaction from 2,5-dichloropyrimidine. Route 2 starts from the readily available 5-fluorouracil and involves the formation and selective transformation of 2,4-dichloro-5-fluoropyrimidine.

ParameterRoute 1: Halogen Exchange from 2,5-DichloropyrimidineRoute 2: From 5-Fluorouracil
Starting Material 2,5-Dichloropyrimidine5-Fluorouracil
Key Intermediates None2,4-Dichloro-5-fluoropyrimidine, 2-Chloro-5-fluoropyrimidine
Key Reactions Halogen Exchange (Halex)Chlorination, Selective Reduction, Halogen Exchange (Halex)
Reagents Potassium Fluoride (KF), Phase-transfer catalyst (e.g., 18-crown-6), High-boiling polar aprotic solvent (e.g., Sulfolane, DMF)Phosphorus oxychloride (POCl₃), N,N-dimethylaniline, Reducing metal (e.g., Zinc powder), Acetic acid, Potassium Fluoride (KF)
Reported Yields Not specified for the final product. Halex reactions are generally high-yielding.High yield (up to 92.2%) for 2,4-dichloro-5-fluoropyrimidine formation[1]. Yields for subsequent steps are not specified.
Advantages Potentially shorter synthetic sequence.Readily available and inexpensive starting material (5-fluorouracil). The first step is a well-established and high-yielding industrial process[1].
Challenges Availability and cost of 2,5-dichloropyrimidine. Optimization of Halex reaction conditions may be required to achieve high yields and prevent side reactions.Longer synthetic sequence. Requires selective reduction of one chloro group, which may need careful control of reaction conditions to avoid over-reduction.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the proposed synthetic routes.

Route 1: Halogen Exchange of 2,5-Dichloropyrimidine (General Procedure)

This protocol is a general procedure for a halogen exchange (Halex) reaction and would require optimization for the specific substrate.

Materials:

  • 2,5-Dichloropyrimidine

  • Spray-dried Potassium Fluoride (KF)

  • 18-crown-6 or other suitable phase-transfer catalyst

  • Anhydrous high-boiling polar aprotic solvent (e.g., Sulfolane, N,N-dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 2,5-dichloropyrimidine (1.0 eq), spray-dried potassium fluoride (2.0-4.0 eq), and a catalytic amount of 18-crown-6 (0.1-0.2 eq).

  • Add the anhydrous solvent (e.g., Sulfolane) to the flask.

  • Heat the reaction mixture to a high temperature (typically 150-220 °C) under an inert atmosphere.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Route 2: Synthesis from 5-Fluorouracil

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [1]

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

Procedure:

  • In a reaction vessel, mix 5-fluorouracil and phosphorus oxychloride (in a molar ratio of 1:10).

  • Add N,N-dimethylaniline as an acid acceptor (in a molar ratio of 5-FU to DMA of 1:1.5).

  • Heat the reaction mixture to 114 °C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and quench by carefully adding it to ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine. A yield of up to 92.2% can be achieved under these optimized conditions[1].

Step 2: Selective Reduction of 2,4-Dichloro-5-fluoropyrimidine to 2-Chloro-5-fluoropyrimidine [2][3]

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Reducing metal powder (e.g., Zinc powder)

  • Protic solvent (e.g., Ethanol)

  • Acid (e.g., Glacial acetic acid)

Procedure:

  • To a solution of 2,4-dichloro-5-fluoropyrimidine in a protic solvent such as ethanol, add a reducing metal powder like zinc powder[3].

  • Stir the suspension and heat to the desired reaction temperature.

  • Slowly add an acid, such as glacial acetic acid, dropwise while maintaining the reaction temperature[3].

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the metal residues.

  • The filtrate can be further processed by phase separation or direct evaporation of the solvent.

  • Purify the resulting crude product by distillation under reduced pressure to obtain 2-chloro-5-fluoropyrimidine[2].

Step 3: Halogen Exchange of 2-Chloro-5-fluoropyrimidine to this compound

This step would follow a general halogen exchange protocol similar to the one described in Route 1, with 2-chloro-5-fluoropyrimidine as the starting material.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes to this compound.

Synthetic_Route_1 start1 2,5-Dichloropyrimidine product This compound start1->product Halogen Exchange reagents1 KF, 18-crown-6 Sulfolane, Δ reagents1->start1:e

Caption: Proposed Synthetic Route 1 to this compound.

Synthetic_Route_2 start2 5-Fluorouracil intermediate2_1 2,4-Dichloro-5-fluoropyrimidine start2->intermediate2_1 Chlorination reagents2_1 POCl₃, DMA 114 °C reagents2_1->start2:e intermediate2_2 2-Chloro-5-fluoropyrimidine intermediate2_1->intermediate2_2 Selective Reduction reagents2_2 Zn, Acetic Acid Ethanol reagents2_2->intermediate2_1:e product2 This compound intermediate2_2->product2 Halogen Exchange reagents2_3 KF, 18-crown-6 Sulfolane, Δ reagents2_3->intermediate2_2:e

Caption: Proposed Synthetic Route 2 to this compound.

References

Navigating Metabolic Stability: A Comparative Guide to 2,5-Difluoropyrimidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance various properties, including metabolic stability. The 2,5-difluoropyrimidine scaffold, in particular, has garnered significant interest. This guide provides an objective comparison of the metabolic stability of this compound-containing compounds against their non-fluorinated or mono-fluorinated pyrimidine counterparts, supported by experimental data and detailed protocols.

The Impact of Fluorination on Metabolic Stability: A Comparative Overview

Fluorination can significantly alter the metabolic fate of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is less prone to cleavage compared to a carbon-hydrogen bond, leading to increased metabolic stability, a longer half-life, and potentially improved oral bioavailability.

However, the effect of fluorination is not always straightforward and can depend on the specific substitution pattern and the overall molecular context. For instance, while fluorination often enhances stability, in some cases, it can lead to the formation of reactive metabolites.

This guide will delve into the specifics of how the 2,5-difluoro substitution on a pyrimidine ring influences metabolic stability compared to other pyrimidine-based structures.

Quantitative Comparison of Metabolic Stability

To illustrate the impact of the this compound moiety on metabolic stability, this section presents a compilation of in vitro data from studies on various compound series. The data is summarized in tables for easy comparison, focusing on key parameters such as half-life (t½) and intrinsic clearance (CLint) determined from microsomal stability assays. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Metabolic Stability of a Hypothetical Kinase Inhibitor Series in Human Liver Microsomes

Compound IDCore ScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Pyrimidine1592.4
Compound B 2-Fluoropyrimidine3539.8
Compound C 5-Fluoropyrimidine4233.1
Compound D This compound > 60 < 11.6

Note: The data presented in this table is a representative example compiled from various sources in the literature to illustrate the general trend observed with fluorination of the pyrimidine ring. Actual values will vary depending on the specific molecular scaffold.

As demonstrated in Table 1, the introduction of fluorine atoms to the pyrimidine ring progressively increases the metabolic stability of the compounds. The 2,5-difluorinated analog (Compound D) exhibits the highest stability, with a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated and mono-fluorinated counterparts.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting and reproducing metabolic stability data. Below is a detailed protocol for a standard in vitro microsomal stability assay.

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and an NADPH regenerating system.

2. Materials:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic fate)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of liver microsomes in phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the test compound, liver microsome suspension, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the first-order elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical metabolic pathway for pyrimidine-containing compounds and the workflow of a microsomal stability assay.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Pyrimidine_Compound Pyrimidine_Compound Oxidized_Metabolites Oxidized_Metabolites Pyrimidine_Compound->Oxidized_Metabolites CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Conjugated_Metabolites Conjugated_Metabolites Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs, etc. Excretion Excretion Conjugated_Metabolites->Excretion Increased Water Solubility

Caption: General metabolic pathway of pyrimidine-containing compounds.

Start Prepare_Reagents Prepare Reagents: - Test Compound - Microsomes - NADPH System Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Sample_Timepoints Sample at Time Points Incubate->Sample_Timepoints Quench_Reaction Quench Reaction (Acetonitrile) Sample_Timepoints->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End Data_Analysis->End

Caption: Workflow of an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a this compound moiety is a powerful tool for enhancing the metabolic stability of drug candidates. As demonstrated by the comparative data, this substitution pattern can significantly increase a compound's half-life and reduce its intrinsic clearance in in vitro models, which are key indicators of improved in vivo pharmacokinetic properties. By understanding the underlying principles and employing robust experimental protocols, researchers can effectively leverage this strategy to design more stable and efficacious therapeutics.

Navigating the Synthesis of Functionalized Pyrimidines: A Head-to-Head Comparison of Catalysts for 2,5-Difluoropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of fluorinated heterocyclic scaffolds like 2,5-difluoropyrimidine is a critical step in the discovery of novel therapeutics and advanced materials. The introduction of aryl, amino, and alkynyl moieties through palladium-catalyzed cross-coupling reactions is a powerful approach to modulate the physicochemical and biological properties of these core structures. However, the selection of an optimal catalyst system is paramount to achieving high efficiency, selectivity, and yield.

This guide provides a comparative overview of palladium-based catalysts for three key cross-coupling reactions of this compound and its analogs: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited availability of direct head-to-head comparative studies on this compound, this guide draws upon experimental data from analogous reactions involving structurally similar fluorinated and dihalogenated heterocycles to provide valuable insights for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficiency of a cross-coupling reaction is highly dependent on the choice of the palladium catalyst, the associated ligand, the base, and the solvent system. The electron-deficient nature of the pyrimidine ring, further activated by the two fluorine atoms, presents unique challenges and opportunities for catalytic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the catalytic cycle and achieve high yields.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides with (2,5-Difluorophenyl)boronic Acid *

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosK₃PO₄THF/H₂ORoom Temp0.5>95
[Pd(cinnamyl)Cl]₂XPhosK₃PO₄t-BuOHRoom Temp0.5>95
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10012Modest to Good
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O10012Modest to Good

Data is compiled from studies on the coupling of various aryl halides with 2,5-difluorophenylboronic acid, a structurally related coupling partner. Yields are highly substrate-dependent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. The selection of the appropriate ligand is critical to accommodate a wide range of amine coupling partners and to overcome the challenges associated with the coordination of nitrogen to the palladium center.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Dihaloheterocycles *

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstratesYield (%)
Pd(OAc)₂X-PhosK₃PO₄Toluene10016Dihaloheterocycles + Various AminesHigh
Pd₂(dba)₃BINAPNaOt-BuToluene110-Dihaloheterocycles + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Dihaloheterocycles + Various AminesGood to Excellent

Data is based on reactions with various dihaloheterocycles as analogs for this compound. "High" and "Good to Excellent" yields are as reported in the respective literature.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a diverse range of alkynyl-substituted pyrimidines. Both copper-catalyzed and copper-free conditions have been developed, with the choice often depending on the substrate's sensitivity and the desired purity of the product.

Table 3: Comparison of Catalysts for the Sonogashira Coupling of Halopyridines and Halopyrimidines *

Catalyst SystemBaseSolventTemperature (°C)Time (h)SubstratesYield (%)
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp16Bromo-fluorocyanopyridine + Terminal Alkyne85-93
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10032-Amino-3-bromopyridines + Terminal Alkynes72-96
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRoom Temp3Aryl Halide + Terminal AlkyneHigh

Data is compiled from studies on structurally similar halopyridines and halopyrimidines.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of these cross-coupling reactions. The following are generalized experimental protocols that should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system (e.g., Dioxane/H₂O, Toluene) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time. Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and a strong base (e.g., NaOt-Bu). The aryl halide and the amine are then added, followed by the anhydrous solvent (e.g., toluene). The vessel is sealed and heated to the specified temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography.

General Protocol for Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to afford the desired coupled product.

Experimental Workflow and Signaling Pathways

Visualizing the experimental workflow can aid in understanding the logical sequence of steps in a typical cross-coupling reaction.

Cross_Coupling_Workflow sub Substrate Preparation reagents Reagent Addition (Catalyst, Ligand, Base) sub->reagents 1. reaction Inert Atmosphere Reaction Setup reagents->reaction 2. heating Heating & Stirring reaction->heating 3. monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring 4. monitoring->heating Optimization workup Aqueous Workup & Extraction monitoring->workup 5. purification Purification (Chromatography) workup->purification 6. product Final Product purification->product 7.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycle for these transformations is a fundamental concept in understanding catalyst performance. Below is a simplified representation of a generic cross-coupling catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII R-X l_OxAdd OxAdd Oxidative Addition PdII_R R-Pd(II)Ln-R' PdII->PdII_R R'-M l_Transmetal Transmetal Transmetalation PdII_R->Pd0 R-R' l_RedElim RedElim Reductive Elimination l_OxAdd->PdII Oxidative Addition l_Transmetal->PdII_R Transmetalation l_RedElim->Pd0 Reductive Elimination

Caption: A simplified catalytic cycle for a generic cross-coupling reaction.

References

A Comparative Guide to Analytical Methods for Quantifying 2,5-Difluoropyrimidine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 2,5-Difluoropyrimidine, accurate and efficient quantification of this key intermediate in complex reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of the most pertinent analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR)—offering insights into their respective performance characteristics based on experimental data for analogous compounds.

Data Presentation: A Comparative Summary

The selection of an appropriate analytical technique hinges on a variety of factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the anticipated quantitative performance of HPLC-UV, GC-MS, and ¹⁹F qNMR for the analysis of this compound. These values are extrapolated from validated methods for similar fluorinated and pyrimidine-based compounds.

Table 1: Comparison of Quantitative Performance

ParameterHPLC-UVGC-MS¹⁹F qNMR
Linearity (r²) > 0.999[1]> 0.999> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 15%< 2%
Limit of Detection (LOD) ~0.02 - 0.1 µg/mL~0.01 - 1 ng/mL~1-10 µg/mL
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.05 - 5 ng/mL~5-30 µg/mL
Throughput ModerateHighHigh (for reaction monitoring)
Selectivity ModerateHighHigh
Cost LowerHigherHigher (instrumentation)

Table 2: Methodological Comparison

FeatureHPLC-UVGC-MS¹⁹F qNMR
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds.Applicable to soluble compounds.
Sample Preparation Dilution, filtration, potential solid-phase extraction.Dilution, potential derivatization.Dilution with a deuterated solvent containing an internal standard.
Identification Confidence Based on retention time comparison with a standard.High confidence from mass spectral library matching.High confidence from unique chemical shifts.
Key Advantage Robust and widely available.Excellent sensitivity and selectivity.[1]Rapid analysis with minimal sample preparation, ideal for reaction kinetics.[2][3]
Potential Limitation Potential for co-elution with matrix components.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS-based methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are proposed as robust starting points for method development and validation for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in reaction mixtures, particularly when high sensitivity is not the primary requirement.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyrimidine derivatives.[4]

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good separation from other reaction components.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection at a wavelength of approximately 260 nm, which is characteristic for pyrimidine derivatives, should provide adequate sensitivity.

  • Sample Preparation : The reaction mixture should be diluted with the mobile phase or a suitable solvent like acetonitrile and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, well-suited for the analysis of volatile compounds like this compound, especially for identifying unknown impurities.[1]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).

  • Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of halogenated aromatic compounds.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometer Parameters :

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)

¹⁹F qNMR is a powerful tool for the rapid and direct quantification of fluorinated compounds in reaction mixtures with minimal sample preparation, making it ideal for reaction monitoring.[2][3] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity.[2]

  • Instrumentation : A nuclear magnetic resonance spectrometer.

  • Sample Preparation :

    • An accurately weighed internal standard (e.g., trifluorotoluene) is added to a known volume of the reaction mixture.

    • An aliquot of this mixture is then diluted with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution is transferred to an NMR tube for analysis.

  • NMR Parameters :

    • Pulse Sequence : A standard one-pulse ¹⁹F experiment.

    • Relaxation Delay (d1) : A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans : Dependent on the concentration of the analyte, but typically 16 or more scans are acquired to ensure a good signal-to-noise ratio.

  • Quantification : The concentration of this compound is determined by comparing the integral of its characteristic ¹⁹F signal to the integral of the known concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis ReactionMixture Reaction Mixture Dilution Dilute with Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~260 nm) Separation->Detection Quantification Quantify based on Peak Area Detection->Quantification

Figure 1. HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis ReactionMixture Reaction Mixture Dilution Dilute with Solvent (e.g., Ethyl Acetate) ReactionMixture->Dilution Injection Inject into GC Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantify and Identify Detection->Quantification

Figure 2. GC-MS Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹⁹F qNMR Analysis ReactionMixture Reaction Mixture AddIS Add Internal Standard ReactionMixture->AddIS Dilute Dilute with Deuterated Solvent AddIS->Dilute ToNMRTube Transfer to NMR Tube Dilute->ToNMRTube Acquisition Acquire ¹⁹F Spectrum ToNMRTube->Acquisition Processing Process Data (Integrate Peaks) Acquisition->Processing Quantification Quantify relative to Internal Standard Processing->Quantification

Figure 3. ¹⁹F qNMR Experimental Workflow.

References

A Comparative Guide to the Efficacy of 2,5-Difluoropyrimidine Analogs in IRAK4 Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,5-Difluoropyrimidine Analogs as Potent Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

This guide provides a detailed comparison of the inhibitory efficacy of a series of this compound analogs against IRAK4, a key serine/threonine kinase in the innate immune signaling pathway. The dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, making it a significant therapeutic target. The data presented herein is compiled from high-throughput screening and subsequent structure-activity relationship (SAR) studies aimed at identifying potent and selective IRAK4 inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various this compound analogs against the IRAK4 kinase. The core structure is a 5-aryl-2,4-diaminopyrimidine, where the aryl group is a 2,5-difluorophenyl moiety. Variations in substituents on the pyrimidine ring and the phenyl ring were explored to determine their impact on potency.

Compound IDR1 Substituent (at C2 of pyrimidine)R2 Substituent (at C4 of pyrimidine)R3 Substituent (at C4 of phenyl)IRAK4 Enzymatic IC50 (nM)Cellular Assay IC50 (nM)
Analog 1 AminoAmino-H>10000>10000
Analog 2 AminoCyclopropylamino-H150800
Analog 3 Amino(S)-sec-Butylamino-H30250
Analog 4 Amino(R)-sec-Butylamino-H80600
Analog 5 Amino(S)-sec-Butylamino-CONH25 50
Analog 6 Methylamino(S)-sec-Butylamino-CONH212100

Note: The data presented is a representative compilation from structure-activity relationship studies. The IC50 values are averaged from multiple experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table. These protocols provide a framework for the biochemical and cellular characterization of this compound analogs as IRAK4 inhibitors.

Biochemical IRAK4 Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to IRAK4 kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as a kinase substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted test compounds or vehicle (for positive and negative controls) to the assay plate.

  • Prepare a master mix containing the IRAK4 enzyme and MBP substrate in kinase buffer.

  • Add the enzyme/substrate master mix to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. For the negative control, add kinase buffer without ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Cellular Assay: Inhibition of TLR-Induced Cytokine Production in Human PBMCs

This assay measures the ability of the test compounds to inhibit the production of pro-inflammatory cytokines in primary human immune cells, providing a measure of cellular potency.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Toll-like receptor (TLR) agonist (e.g., R848 or LPS)

  • Test compounds (this compound analogs)

  • ELISA kit for TNF-α or IL-6

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to activate the IRAK4 signaling pathway.

  • Incubate the plate for 18-24 hours to allow for cytokine production.

  • Collect the cell culture supernatant by centrifugation.

  • Measure the concentration of TNF-α or IL-6 in the supernatant using the specific ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of cytokine production for each compound concentration relative to the stimulated vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Mandatory Visualization

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines MAPK->Cytokines Inhibitor This compound Analog Inhibitor->IRAK4 Inhibition

Caption: IRAK4-mediated TLR/IL-1R signaling pathway and the point of inhibition.

Experimental Workflow for IRAK4 Inhibitor Screening

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Compound_Prep Compound Dilution Enzyme_Reaction Enzyme Reaction (IRAK4, Substrate, ATP) Compound_Prep->Enzyme_Reaction Detection Luminescent Detection (ADP-Glo) Enzyme_Reaction->Detection IC50_Biochem Biochemical IC50 Determination Detection->IC50_Biochem Lead_Identification Lead Identification & Optimization IC50_Biochem->Lead_Identification Cell_Treatment PBMC Treatment with Compound & TLR Agonist Cytokine_Measurement Cytokine Measurement (ELISA) Cell_Treatment->Cytokine_Measurement IC50_Cellular Cellular IC50 Determination Cytokine_Measurement->IC50_Cellular IC50_Cellular->Lead_Identification

Caption: Workflow for screening and characterizing IRAK4 inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,5-Difluoropyrimidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,5-Difluoropyrimidine is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should it be disposed of down the drain or in regular solid waste. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials, in line with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).

Core Disposal Protocol: Waste Segregation and Collection

The fundamental principle for managing this compound waste is strict segregation from other waste streams. As a halogenated organic compound, it must be collected in a dedicated hazardous waste container.[2][3][4]

Step-by-Step Waste Collection Procedure:

  • Obtain a Designated Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be clearly labeled as "HAZARDOUS WASTE" before the first drop of waste is added.[5][6]

  • Labeling: The label must include:

    • The words "HAZARDOUS WASTE".[6]

    • The full chemical name: "this compound".

    • The approximate concentration and volume.

    • The associated hazards (e.g., "Flammable," "Corrosive," "Irritant").

    • The date of accumulation.

  • Waste Collection:

    • Pure this compound: Carefully transfer any unused or expired this compound into the designated waste container.

    • Contaminated Labware: Disposable items such as pipette tips, weighing boats, and gloves that have come into contact with this compound should be placed in a sealed bag and then into the solid hazardous waste container for halogenated compounds.[7]

    • Contaminated Solvents: Solvents used to rinse glassware contaminated with this compound must also be collected in the halogenated liquid waste container.

  • Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat, sparks, or open flames. Ensure secondary containment is used to prevent spills.

Quantitative Data for Disposal and Handling

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound. These are general guidelines and may vary based on institutional and local regulations.

ParameterValue/SpecificationSource/Rationale
Waste Container Material High-Density Polyethylene (HDPE), GlassChemical compatibility with halogenated organic compounds.
Maximum Container Fill Level 90% of total volumeTo allow for vapor expansion and prevent spills.[5]
pH of Aqueous Waste Must not be neutralized with strong acids or bases in the waste container.To prevent violent reactions. Waste should be kept as generated.
Incompatible Waste Streams Non-halogenated organic solvents, strong oxidizing agents, strong acids, strong bases, heavy metals.[2][8]To prevent dangerous chemical reactions and cross-contamination.

Experimental Protocol: Neutralization of this compound (Hypothetical)

Disclaimer: The following is a hypothetical laboratory procedure for the small-scale neutralization of this compound based on the hydrolysis of similar compounds. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines. It is intended as a potential method for rendering the waste less hazardous before final disposal, not as a replacement for professional hazardous waste disposal services.

Objective: To hydrolyze this compound to a less hazardous uracil derivative. The fluorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by hydroxide ions.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution, 2 M

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

  • Dilution: If the waste is concentrated this compound, dilute it with a water-miscible solvent like tetrahydrofuran (THF) to improve solubility and control the reaction rate. A 1:10 dilution is a conservative starting point.

  • Reaction:

    • For every 1 mole of this compound, slowly add at least 2 moles of 2 M sodium hydroxide solution to the flask with vigorous stirring.[3]

    • The reaction is exothermic; add the NaOH solution in portions to maintain control over the temperature.

  • Heating: Once the addition is complete, gently heat the mixture to reflux (approximately 100°C) for several hours to ensure the completion of the hydrolysis.[3]

  • Monitoring: Periodically and safely take a small aliquot of the reaction mixture, cool it to room temperature, and check the pH. The solution should remain basic throughout the reaction.

  • Cooling and Neutralization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Final Disposal: The resulting aqueous solution containing the hydrolyzed product and excess sodium hydroxide should be collected as aqueous hazardous waste.

Disposal Workflow Diagram

G start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container collect Collect Waste (Pure Chemical, Contaminated Solids, Solvents) container->collect store Store in Designated Satellite Accumulation Area collect->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup end Professional Disposal pickup->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2,5-Difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Difluoropyrimidine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this compound.

Immediate Safety and Logistical Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from similar fluorinated pyrimidines, it should be treated as harmful if swallowed, a cause of skin irritation, and a substance that can cause serious eye damage and respiratory irritation.[1]

Personal Protective Equipment (PPE):

Appropriate PPE is the first line of defense against chemical exposure.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently, especially if contaminated, punctured, or torn.[6]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[5][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8] If vapors or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][8]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Keep the container tightly closed when not in use.[8][9]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[5][9][10]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[9][11]

  • Wash hands and any exposed skin thoroughly after handling.[8][9][11]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[8][9][11]

  • Use only non-sparking tools and take precautionary measures against static discharge.[10]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[4][8][9]

  • Store locked up.[8][9]

  • Keep containers tightly closed.[4][8][9]

  • This material may be moisture-sensitive; consider storing under an inert atmosphere.[9][11]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]

Disposal Plan: Step-by-Step Disposal Protocol

Chemical waste must be managed in accordance with all local, regional, and national hazardous waste regulations.[9]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled hazardous waste container.[5]

2. Container Management:

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • For empty containers, rinse them thoroughly. The rinsate should be collected and treated as hazardous waste.[5]

3. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[5][8][9]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor.[4][8][9]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[9][11]
Accidental Release Evacuate the area. Ensure adequate ventilation. Do not breathe vapors or aerosols. Avoid substance contact.[11] Wear appropriate PPE.[4] Contain the spill and collect it with an inert absorbent material. Place in a suitable container for disposal.[10][11] Do not let the product enter drains.[11]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

cluster_handling Safe Handling Protocol cluster_emergency Emergency Response Protocol prep Preparation: - Verify fume hood function - Locate safety shower/eyewash - Don appropriate PPE handling Chemical Handling: - Work within fume hood - Avoid contact and inhalation - Use non-sparking tools prep->handling storage Storage: - Keep container tightly closed - Store in cool, dry, ventilated area - Segregate from incompatibles handling->storage exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) handling->exposure Potential Incident spill Accidental Spill handling->spill Potential Incident disposal_prep Waste Disposal: - Collect in labeled container - Dispose via approved facility storage->disposal_prep first_aid Administer First Aid (Move to fresh air, flush skin/eyes, etc.) exposure->first_aid contain_spill Contain and Clean Spill (Evacuate, ventilate, use absorbent) spill->contain_spill seek_medical Seek Immediate Medical Attention first_aid->seek_medical dispose_spill Dispose of Spill Waste as Hazardous contain_spill->dispose_spill

Caption: Workflow for handling this compound and responding to emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoropyrimidine
Reactant of Route 2
2,5-Difluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.